Forsythoside I
Description
an antioxidant isolated from Forsythia suspensa; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-GCELSKRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Forsythoside I: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside I is a phenylethanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery of this compound
This compound was first isolated and characterized in 2009 by a team of researchers led by Fu-nan Wang.[1] Their work, published in the journal Molecules, detailed the discovery of three new caffeoyl phenylethanoid glycosides, Forsythoside H, I, and J, from the fruits of Forsythia suspensa (Thunb.) Vahl.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), which are standard methods for the identification of novel chemical entities.[1][2]
Natural Sources of this compound
The primary natural source of this compound is the plant Forsythia suspensa, a deciduous shrub belonging to the olive family, Oleaceae.[2][3][4] This plant is native to eastern Asia and its dried fruit, known as Lianqiao or Fructus Forsythiae, has a long history of use in traditional Chinese medicine for its anti-inflammatory and detoxifying properties.[5]
While the fruits are the most commonly cited source of forsythosides, the leaves of Forsythia suspensa have also been found to contain these compounds, sometimes in higher concentrations than the fruits.[6] However, much of the quantitative analysis has focused on the more abundant Forsythoside A. This compound is generally considered a minor constituent of the plant.[7]
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Compound Class |
| Forsythia suspensa (Thunb.) Vahl | Fruits, Leaves | Caffeoyl Phenylethanoid Glycoside |
Table 2: Quantitative Data of Major Forsythosides in Forsythia suspensa Leaves (Note: Data for this compound is limited)
| Compound | Concentration in Elution Solution (mg/mL) |
| Forsythoside A | 655.82 |
Data from a study on the enrichment of active components from F. suspensa leaves. The provided concentration is for an enriched fraction and not the raw plant material. Specific quantitative data for this compound remains limited in publicly available literature.[6][8]
Experimental Protocols
Isolation and Purification of this compound from Forsythia suspensa Fruits
The following protocol is a synthesized methodology based on the discovery paper by Wang et al. (2009) and other related studies on forsythoside isolation.[1][9]
Step 1: Extraction
-
Air-dried and powdered fruits of Forsythia suspensa are refluxed with methanol.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Step 2: Solvent Partitioning
-
The crude extract is suspended in water.
-
The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.
Step 3: Chromatographic Separation
-
The n-butanol fraction, which is typically enriched with phenylethanoid glycosides, is subjected to column chromatography.
-
Silica gel is a common stationary phase, with a gradient elution system of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of fractions containing this compound is achieved through repeated column chromatography or by using more advanced techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC).
Step 4: Characterization
-
The purified this compound is subjected to spectroscopic analysis for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC): To determine the complete chemical structure, including the connectivity of atoms and stereochemistry.
Figure 1: Experimental workflow for the isolation of this compound.
Signaling Pathways and Biological Activities
This compound, along with other forsythosides, exhibits significant anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides have been shown to inhibit the activation of this pathway.[10] This inhibition can occur through the suppression of upstream signaling molecules such as Toll-like receptor 4 (TLR4) and the subsequent phosphorylation and degradation of IκB, which normally sequesters NF-κB in the cytoplasm.[10] By preventing the translocation of NF-κB to the nucleus, forsythosides reduce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[10]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11][12] Forsythosides can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), thereby upregulating their expression and enhancing the cellular defense against oxidative stress.[11][13]
Figure 3: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Modulation of the TXNIP/NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to exert a protective effect in acute lung injury by inhibiting the activation of the TXNIP/NLRP3 inflammasome pathway.[2][14] Thioredoxin-interacting protein (TXNIP) is an upstream regulator of NLRP3. This compound can suppress the expression of TXNIP, thereby preventing the activation of the NLRP3 inflammasome and reducing the release of pro-inflammatory cytokines.[14]
Figure 4: Modulation of the TXNIP/NLRP3 inflammasome pathway by this compound.
Conclusion
This compound, a phenylethanoid glycoside from Forsythia suspensa, represents a promising natural product for further investigation in the fields of pharmacology and drug development. Its discovery has paved the way for a deeper understanding of the bioactive constituents of this traditional medicinal plant. While its concentration in the plant is lower than that of its analogue, Forsythoside A, its potent anti-inflammatory and antioxidant activities, mediated through the NF-κB, Nrf2/HO-1, and TXNIP/NLRP3 inflammasome pathways, make it a valuable target for future research. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and facilitate these ongoing research efforts. Further quantitative studies are needed to fully assess its distribution in nature and to optimize its extraction and purification for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Forsythia, Forsythia spp. – Wisconsin Horticulture [hort.extension.wisc.edu]
- 5. Forsythia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 7. Tissue-Specific Accumulation and Isomerization of Valuable Phenylethanoid Glycosides from Plantago and Forsythia Plants | MDPI [mdpi.com]
- 8. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 12. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - 联科生物 [liankebio.com]
Forsythoside I: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside (CPG) primarily isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1][2] It is recognized for its potential therapeutic properties, particularly its anti-inflammatory activities.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a yellow, solid compound.[3] Its fundamental properties are summarized in the table below. While specific spectral data for this compound is limited in publicly available literature, representative data for the closely related Forsythoside A is included for reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₆O₁₅ | [3] |
| Molecular Weight | 624.59 g/mol | [3] |
| CAS Number | 1177581-50-8 | [2] |
| Appearance | Yellow solid | [3] |
| Solubility | H₂O: 100 mg/mL (160.11 mM) (Sonication recommended)DMSO: 33.3 mg/mL (53.31 mM) (Sonication recommended) | [3] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [3] |
| UV/Vis (λmax) | Data not available for this compound. For Forsythoside A: 220, 333 nm. | |
| ¹H NMR | Specific data for this compound is not readily available. Representative data for similar compounds can be found in the literature. | [5] |
| ¹³C NMR | Specific data for this compound is not readily available. Representative data for similar compounds can be found in the literature. | |
| Mass Spectrometry | Data not available for this compound. For Forsythoside A (LC-MS, [M+NH₄]⁺): Precursor m/z 642.239. | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Forsythia suspense
This protocol describes a general method for the extraction and isolation of this compound.
In Vitro Anti-inflammatory Activity Assessment
The following protocols are designed to evaluate the anti-inflammatory effects of this compound in a cell-based model, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
2.2.1. Cell Culture and Treatment
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50-200 µg/mL) for 1-2 hours.[4]
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine analysis).
2.2.2. Cell Viability Assay (MTT Assay)
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
2.2.3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
2.2.4. Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., TXNIP, NLRP3, ASC, Caspase-1, p-p65, p65, and a loading control like β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Acute Lung Injury (ALI) Model
This protocol outlines the investigation of this compound's protective effects in a mouse model of ALI induced by LPS.[7]
-
Acclimate male C57BL/6 mice for one week.
-
Divide the mice into control, LPS model, and this compound treatment groups.
-
Administer this compound (e.g., 12.5-50 mg/kg) via oral gavage for two consecutive days.[4]
-
On the second day, induce ALI by intratracheal instillation of LPS (5 mg/kg).
-
After a set time (e.g., 6-24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analyze BALF for total protein concentration and inflammatory cell count.
-
Use lung tissues for histopathological examination (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of oxidative stress markers (e.g., SOD activity).
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of the TXNIP/NLRP3 Inflammasome Pathway
This compound has been shown to inhibit the activation of the TXNIP/NLRP3 inflammasome pathway in LPS-treated RAW264.7 cells.[4] This pathway is a critical component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Forsythosides have been reported to inhibit the activation of this pathway.[2] By preventing the phosphorylation and subsequent degradation of IκBα, forsythosides block the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating the complete spectral characteristics of this compound, exploring its pharmacokinetic and pharmacodynamic profiles, and conducting more extensive preclinical and clinical trials to validate its efficacy and safety.
References
- 1. Metabolomics Analysis of Metabolites in Forsythia suspense Fruit Using UPLC/ESI-Q TRAP-MS/MS [techscience.com]
- 2. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound(1177581-50-8) 1H NMR spectrum [chemicalbook.com]
- 6. Forsythoside A | C29H36O15 | CID 5281773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside I interaction with NF-κB signaling pathway
An In-depth Technical Guide on the Interaction of Forsythoside I with the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a caffeoyl phenylethanoid glycoside isolated from Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1] Emerging research has highlighted its potential as a potent anti-inflammatory agent.[1][2] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases.
This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with inflammatory pathways, with a specific focus on its relationship with the NF-κB signaling cascade. While direct mechanistic studies on this compound's effect on NF-κB are limited, this document synthesizes available data on its anti-inflammatory properties, draws parallels from closely related compounds like Forsythoside A and B, and provides detailed experimental protocols and visualizations to guide future research.
Core Mechanism of Action: Targeting the Inflammasome
Current research indicates that a primary anti-inflammatory mechanism of this compound involves the inhibition of the TXNIP/NLRP3 inflammasome pathway.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. The NF-κB pathway is intricately linked with the NLRP3 inflammasome, acting as a priming signal for the transcription of NLRP3 and pro-IL-1β. By suppressing the activation of the NLRP3 inflammasome, this compound effectively reduces the maturation and release of these key cytokines, thereby mitigating the inflammatory response.[1]
This compound has been shown to dose-dependently reduce the protein levels of key inflammasome components, including TXNIP, NLRP3, ASC, and Caspase-1, in lipopolysaccharide (LPS)-stimulated macrophages.[1] This action leads to a significant reduction in the secretion of IL-1β, alongside other pro-inflammatory cytokines like TNF-α and IL-6.[1]
The NF-κB Signaling Pathway: A Postulated Target
In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by stimuli like LPS or TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, allowing the p65/p50 heterodimer to translocate into the nucleus. Inside the nucleus, it binds to specific κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[3]
While direct evidence for this compound is pending, related compounds such as Forsythoside A and B have been shown to exert their anti-inflammatory effects by directly inhibiting the NF-κB pathway.[4][5] These compounds have been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[6] Given the structural similarity and the observed downstream anti-inflammatory effects of this compound (i.e., reduced TNF-α and IL-6), it is plausible that it shares a similar mechanism of inhibiting an upstream step in the NF-κB cascade.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the hypothesized point of inhibition.
Caption: Canonical NF-κB signaling pathway and the postulated point of inhibition by this compound.
The diagram below illustrates the known inhibitory effect of this compound on the NLRP3 inflammasome pathway.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on inflammatory markers.
Table 1: In Vitro Effects of this compound on LPS-Treated RAW264.7 Macrophages[1]
| Parameter | This compound Concentration | Duration | Outcome |
| Pro-inflammatory Cytokines | 50-200 µg/mL | 24 hours | Dose-dependent inhibition of IL-6, TNF-α, and IL-1β release. |
| Inflammasome Proteins | 50-200 µg/mL | 24 hours | Dose-dependent reduction in protein levels of TXNIP, NLRP3, ASC, and Caspase-1. |
Table 2: In Vivo Effects of this compound in a Mouse Model of Acute Lung Injury[1]
| Parameter | This compound Dosage (Oral Gavage) | Duration | Outcome |
| Lung Pathology | 12.5-50 mg/kg | 2 days | Ameliorated LPS-induced inflammatory cell infiltration, pulmonary interstitial edema, and tissue necrosis. |
| Lung Injury Score | 12.5-50 mg/kg | 2 days | Dose-dependently decreased lung injury score and cell apoptotic rate. |
| Biochemical Markers | 12.5-50 mg/kg | 2 days | Reduced protein concentration in bronchoalveolar lavage fluid (BALF), lowered lung wet-to-dry (W/D) ratio, and decreased myeloperoxidase (MPO) activity. Increased superoxide dismutase (SOD) activity. |
| Cytokine & Protein Levels | 12.5-50 mg/kg | 2 days | Downregulated levels of TNF-α, IL-6, and IL-1β in lung tissues and BALF. Suppressed the expression of TXNIP, NLRP3, ASC, and Caspase-1. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the interaction of a compound like this compound with the NF-κB signaling pathway. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Western Blot for Phosphorylated and Total NF-κB p65
This protocol is used to semi-quantitatively measure the levels of phosphorylated p65 (the active form) relative to total p65.
a. Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL), for a predetermined time (e.g., 30 minutes). Include unstimulated and LPS-only controls.
b. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes.
d. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., at Ser536) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
-
For normalization, strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH).[3][7][8]
Caption: A typical workflow for Western Blot analysis.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol visualizes the location of p65 within the cell to determine if it has translocated to the nucleus upon stimulation.
a. Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Conduct pre-treatment with this compound and stimulation with LPS as described in the Western Blot protocol.
b. Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30-60 minutes.
-
Incubate with the primary antibody for NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
d. Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope.
-
Capture images of the p65 staining (green) and DAPI staining (blue).
-
Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates nuclear translocation.[9][10][11]
Conclusion
This compound is a promising natural compound with significant anti-inflammatory activity. The primary evidence for its mechanism points to the potent inhibition of the TXNIP/NLRP3 inflammasome pathway.[1] While direct studies on its interaction with the NF-κB signaling cascade are not yet available, its ability to suppress key NF-κB-regulated cytokines (TNF-α, IL-6) and the established mechanisms of structurally similar compounds strongly suggest that this compound may also act as an inhibitor of the NF-κB pathway.[1][5][12] Further research employing the methodologies detailed in this guide is warranted to fully elucidate the precise molecular targets of this compound within the NF-κB signaling pathway, which will be crucial for its development as a therapeutic agent for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 6. Forsythoside B | NF-κB | TNF | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I: A Technical Deep-Dive into its Antiviral Activity Against Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, has emerged as a promising natural compound with potent antiviral properties against various influenza A and B virus strains. This technical guide synthesizes the current body of scientific literature on this compound, presenting a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. This document is intended to serve as a detailed resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Core Antiviral Mechanisms of this compound
This compound exerts its anti-influenza effects through a multi-targeted approach, primarily by interfering with viral entry and replication, and by modulating the host immune response to mitigate virus-induced inflammation.
Inhibition of Viral Replication
A key mechanism of this compound is the reduction of the viral matrix protein 1 (M1), which is crucial for the assembly and budding of new virions. By downregulating M1 protein expression, this compound effectively hinders the release of progeny viruses from infected cells, thereby limiting the spread of infection.
Modulation of Host Signaling Pathways
This compound has been shown to significantly modulate host cell signaling pathways that are often hijacked by the influenza virus to facilitate its replication and to induce a pathogenic inflammatory response.
-
Toll-Like Receptor 7 (TLR7) Signaling Pathway: this compound downregulates the expression of key components of the TLR7 signaling pathway, including TLR7, MyD88, TRAF6, and IRAK4. This pathway is critical for the recognition of viral single-stranded RNA and the subsequent initiation of an innate immune response. By dampening this pathway, this compound helps to control the excessive inflammatory cascade triggered by the virus.
-
NF-κB Signaling Pathway: A crucial downstream effector of the TLR7 pathway is the transcription factor NF-κB, a master regulator of inflammation. This compound has been demonstrated to inhibit the activation of the NF-κB p65 subunit. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are major contributors to the pathology of severe influenza infections.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of the inflammatory response that is activated during influenza virus infection. This compound has been shown to suppress the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, further contributing to its anti-inflammatory effects.
Quantitative Data on Antiviral Efficacy
The antiviral activity of this compound and its derivatives, as well as extracts from Forsythia suspensa, has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Compound/Extract | Virus Strain(s) | Cell Line | Assay Type | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| This compound | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | - | 6.72 µM | - | 34.23 | [1] |
| Forsythia suspensa 95% Ethanol Extract | Influenza A (H1N1) | Human Bronchial Epithelial Cells | Not Specified | 42 ± 6 µg/mL | - | - | - | [2] |
| Forsythia suspensa 50% Ethanol Extract | Influenza A (H1N1) | Human Bronchial Epithelial Cells | Not Specified | 117 ± 15 µg/mL | - | - | - | [2] |
| Forsythia suspensa Aqueous Extract | Influenza A (H1N1) | Human Bronchial Epithelial Cells | Not Specified | 232 ± 28 µg/mL | - | - | - | [2] |
| Forsythia suspensa Aqueous Extract | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | 50 µg/mL | - | 1000 µg/mL | 20 | [2] |
| Phillyrin | Influenza A/California/07/2009 (H1N1) | MDCK | TCID50 | 6.41 ± 1.35 µg/mL | - | - | - | [3] |
| Phillyrin | Influenza A/Victoria/361/2011 (H3N2) | MDCK | TCID50 | 15.20 ± 1.19 µg/mL | - | - | - | [3] |
| Phillyrin | Influenza A/WSN/33 (H1N1) | MDCK | TCID50 | 24.52 ± 1.41 µg/mL | - | - | - | [3] |
| Phillyrin | Influenza A/Udorn/307/72 (H3N2) | MDCK | TCID50 | 27.59 ± 1.17 µg/mL | - | - | - | [3] |
| Phillyrin | Influenza B/Victoria/2/87 | MDCK | TCID50 | 13.20 ± 1.13 µg/mL | - | - | - | [3] |
| Phillyrin | Influenza B/Yamagata/16/88 | MDCK | TCID50 | 5.74 ± 1.86 µg/mL | - | - | - | [3] |
| Study Type | Animal Model | Virus Strain | This compound Dosage | Key Findings | Reference(s) |
| In vivo | C57BL/6j mice | Influenza A/FM1/1/47 (H1N1) | 2 µg/mL (0.2 mL/mouse/day) | Reduced rate of body weight loss, less severe pathological damage in the lungs, significant reduction in viral replication. | [4][5] |
| In vivo | BALB/c mice | Not Specified | Not Specified | Increased survival rate. | [3] |
| In vivo | C57BL/6J mice | Influenza A virus FM1 strain | Not Specified | Decreased weight loss, less inflammatory damage, significantly decreased gene and protein expression of RIG-I, MAVS, and NF-κB. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of this compound's anti-influenza activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated.
Viral Titer Determination (TCID50 Assay)
-
Cell Seeding: MDCK cells are seeded in 96-well plates to form a monolayer.[7][8]
-
Virus Dilution: The influenza virus stock is serially diluted (10-fold dilutions).
-
Infection: The cell monolayers are infected with 100 µL of each virus dilution in replicates.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours.
-
CPE Observation: The cytopathic effect (CPE) is observed and recorded for each well.
-
Calculation: The 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench method.[9]
Quantitative Real-Time PCR (RT-qPCR) for Viral Load and Gene Expression
-
RNA Extraction: Total RNA is extracted from infected cell lysates or lung tissues using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcription kit with random primers or gene-specific primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green or TaqMan probe-based assay with specific primers for the influenza M gene (for viral load) or host genes of interest (e.g., TLR7, NF-κB p65, GAPDH).[10]
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH often used as a housekeeping gene for normalization.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, M1 protein, β-actin) overnight at 4°C.[11][12][13][14][15]
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Forsythiaside A on the RLRs Signaling Pathway in the Lungs of Mice Infected with the Influenza A Virus FM1 Strain | MDPI [mdpi.com]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. brainvta.tech [brainvta.tech]
- 9. On the Calculation of TCID50 for Quantitation of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (E.949.5) (MA5-15181) [thermofisher.com]
- 13. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
Neuroprotective Effects of Forsythosides in In Vitro Models: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythosides, particularly Forsythoside A (FA) and Forsythoside B (FB), are phenylethanoid glycosides isolated from Forsythia suspensa (Thunb.) Vahl. These compounds have demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the neuroprotective effects of forsythosides as demonstrated in various in vitro models of neurodegenerative diseases. We summarize key quantitative data, detail the underlying molecular mechanisms and signaling pathways, and provide comprehensive experimental protocols for the key assays cited in the literature. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.
Introduction to In Vitro Models for Neuroprotection Studies
In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms of neurodegeneration and for the primary screening of potential neuroprotective compounds. These models utilize cultured neuronal and glial cells subjected to specific neurotoxins or stressors to mimic the pathological conditions of diseases like Alzheimer's and Parkinson's.
-
Microglial Inflammation Models: BV2 microglial cells are frequently used to study neuroinflammation. Stimulation with lipopolysaccharide (LPS) induces a robust inflammatory response, characterized by the release of pro-inflammatory cytokines and nitric oxide (NO), mimicking the inflammatory component of many neurodegenerative diseases.[1][2][3]
-
Alzheimer's Disease (AD) Models: Neuroblastoma (N2a) or hippocampal (HT22) cells are used to model AD-like pathology.[1][4] Exposure to amyloid-beta (Aβ) peptides induces mitochondrial dysfunction and lipid peroxidation, while agents like erastin can be used in HT22 cells to specifically induce ferroptosis, a form of iron-dependent cell death implicated in AD.[1][4]
-
Parkinson's Disease (PD) Models: The human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line are widely used to model the dopaminergic neuron degeneration seen in PD.[5][6] Neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) and 6-hydroxydopamine (6-OHDA) are used to induce cytotoxicity, oxidative stress, and apoptosis in these cells.[7][8][9]
Quantitative Neuroprotective Effects of Forsythosides
Forsythosides have been shown to exert potent protective effects across various in vitro models. The following tables summarize the key quantitative findings from multiple studies.
Table 1: Anti-inflammatory Effects of Forsythosides in LPS-Stimulated BV2 Microglia
| Compound | Concentration(s) | Effect | Outcome | Citation(s) |
|---|---|---|---|---|
| Forsythoside A | Not Specified | Inhibition of Pro-inflammatory Factors | Decreased formation of IL-6, IL-1β, and NO. | [1][4] |
| Forsythoside B | Not Specified | Prevention of Neuroinflammation | Prevented lipopolysaccharide-induced neuroinflammation and reduced microglia-mediated neurotoxicity. |[10][11] |
Table 2: Protective Effects of Forsythoside A in Alzheimer's Disease Models
| Cell Line | Stressor | Forsythoside A Treatment | Effect | Outcome | Citation(s) |
|---|---|---|---|---|---|
| N2a | Aβ₁₋₄₂ | Not Specified | Improved Mitochondrial Function | Significantly improved mitochondrial function and inhibited lipid peroxidation. | [1][4] |
| HT22 | Erastin | Not Specified | Anti-ferroptosis & Anti-neuroinflammation | Exerted anti-ferroptosis and anti-neuroinflammatory effects via the Nrf2/GPX4 axis. | [1][4] |
| PC12 | Aβ₂₅₋₃₅ | Not Specified | Anti-apoptosis | Reduced Aβ₂₅₋₃₅-induced apoptosis. |[1] |
Table 3: Protective Effects of Forsythoside A Against Oxidative Stress
| Model | Forsythoside A Treatment | Effect | Outcome | Citation(s) |
|---|---|---|---|---|
| OGD/R in HT22 cells | Not Specified | Increased Cell Viability | Inhibited oxidative stress and neuronal apoptosis, and increased the viability of HT22 cells. | [12] |
| Aβ-induced aging mice | Not Specified | Increased Antioxidant Enzymes | Increased activities of SOD and GSH-Px; reduced levels of MDA and NO. | [13] |
| LPS-induced RAW 264.7 | Not Specified | Reduced ROS | Activated Nrf2/HO-1 pathway and reduced ROS levels. |[13] |
Core Signaling Pathways Modulated by Forsythosides
The neuroprotective effects of forsythosides are mediated through the modulation of several critical intracellular signaling pathways that regulate inflammation, oxidative stress, and apoptosis.
The Nrf2-Mediated Antioxidant and Anti-ferroptotic Response
Forsythoside A is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13] Under conditions of oxidative stress or ferroptosis induction, Forsythoside A promotes the translocation of Nrf2 to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPX4).[1][12][14] This activation enhances the cellular antioxidant capacity, detoxifies reactive oxygen species (ROS), and inhibits lipid peroxidation, thereby protecting neurons from oxidative damage and ferroptosis.[1][4]
Inhibition of the NF-κB Inflammatory Pathway
Both Forsythoside A and B effectively suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10][11] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[1][13] Forsythosides prevent this cascade by inhibiting the activation of the IKK complex and suppressing the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.[1][11]
Regulation of Apoptosis Pathways
Forsythosides protect neurons from apoptotic cell death induced by various neurotoxins.[15] The apoptotic cascade often involves the mitochondria, where an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins leads to the release of cytochrome c. This, in turn, activates a cascade of caspases, particularly the executioner caspase-3, which orchestrates cell death. Forsythoside A has been shown to mitigate apoptosis by upregulating the expression of Bcl-2, downregulating Bax, and inhibiting the activation of cleaved caspase-3.[12] Furthermore, Forsythoside A can regulate autophagy and apoptosis through the AMPK/mTOR/ULK1 pathway.[15][16]
References
- 1. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 6. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Forsythoside A regulates autophagy and apoptosis through the AMPK/mTOR/ULK1 pathway and alleviates inflammatory damage in MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Anti-inflammatory Activity of Forsythoside I
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from Forsythia suspense (Thunb.) Vahl, a plant widely used in traditional medicine for its anti-inflammatory, antioxidant, and antibacterial properties.[1][2] As a purified active compound, this compound has garnered interest for its potential as a therapeutic agent in inflammatory diseases. This document provides a comprehensive overview of the in vitro anti-inflammatory activity of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the molecular pathways involved.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of pro-inflammatory mediators. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage models like RAW264.7 cells, have elucidated its role in suppressing the inflammatory cascade.[1] The primary mechanisms include the inhibition of the TXNIP/NLRP3 inflammasome, NF-κB, and MAPK signaling pathways.
-
Inhibition of the TXNIP/NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the thioredoxin-interacting protein (TXNIP)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[1] Upon stimulation by inflammatory triggers like LPS, this pathway leads to the assembly of the inflammasome complex (NLRP3, ASC, Pro-caspase-1), the activation of Caspase-1, and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound effectively reduces the protein levels of key components like TXNIP, NLRP3, ASC, and active Caspase-1, thereby suppressing cytokine release.[1]
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. While direct studies on this compound are emerging, related compounds like Forsythoside A and B extensively demonstrate inhibition of this pathway.[3][4][5] This inhibition is typically achieved by preventing the phosphorylation and degradation of the inhibitor of κB (IκBα), which in turn blocks the nuclear translocation of the active p65 subunit. By inhibiting NF-κB activation, this compound can downregulate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][6]
-
Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular inflammatory responses. Forsythoside A has been shown to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[7][8] This action prevents the activation of downstream transcription factors like AP-1, which collaborates with NF-κB to drive the expression of inflammatory mediators.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in vitro.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Mediator | Observed Effect | Citation(s) |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | IL-6 | Dose-dependent inhibition of release. | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | TNF-α | Dose-dependent inhibition of release. | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | IL-1β | Dose-dependent inhibition of release. | [1] |
Table 2: Effect of this compound on Inflammasome Pathway Proteins
| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Protein | Observed Effect | Citation(s) |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | TXNIP | Dose-dependent reduction in protein levels. | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | NLRP3 | Dose-dependent reduction in protein levels. | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | ASC | Dose-dependent reduction in protein levels. | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | 50-200 µg/mL | Caspase-1 | Dose-dependent reduction in protein levels. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro anti-inflammatory activity of this compound.
1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for a specified time (typically 1-2 hours). Subsequently, inflammation is induced by adding an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), for a duration relevant to the endpoint being measured (e.g., 24 hours for cytokine release).[1]
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound as described above.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The NO concentration is calculated using a standard curve generated with sodium nitrite.[6]
-
4. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, add cell culture supernatants to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, add a biotin-conjugated detection antibody.
-
Following another incubation and wash, add streptavidin-horseradish peroxidase (HRP).
-
Finally, add a substrate solution (e.g., TMB) to develop a colorimetric signal. Stop the reaction and measure the absorbance.
-
Calculate cytokine concentrations based on a standard curve.[7]
-
5. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, NLRP3).
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to normalize the data.[9][10]
-
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the anti-inflammatory action of this compound.
Caption: General experimental workflow for studying this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of MAPK signaling pathways by this compound.
Caption: Inhibition of the TXNIP/NLRP3 inflammasome by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Evaluation of Forsythiae Fructus From Different Harvest Seasons and Regions by HPLC/NIR Analysis and Anti-inflammatory and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Forsythiaside attenuates lipopolysaccharide-induced inflammatory responses in the bursa of Fabricius of chickens by downregulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Antioxidant Properties of Forsythoside I and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of Forsythoside I and its isomers. It includes quantitative data on their antioxidant activity, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways.
Introduction to this compound and Its Isomers
This compound is a phenylethanoid glycoside that can be isolated from various plant species, including those from the Forsythia genus. It is recognized for a range of biological activities, with its antioxidant properties being of significant interest. The antioxidant effects of this compound and its isomers are attributed to their chemical structure, which enables them to scavenge free radicals and modulate cellular antioxidant defense mechanisms. Understanding the structure-activity relationship of these compounds is crucial for the development of new therapeutic agents against oxidative stress-related diseases.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and its isomers has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound, with a lower IC50 value indicating higher antioxidant activity.
Table 1: In Vitro Antioxidant Activity of this compound and Its Isomers (IC50 Values)
| Compound/Isomer | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | Reference |
| Forsythoside B | - | - | [1] |
| Acteoside | - | - | [1] |
| Poliumoside | - | - | [1] |
Note: Specific IC50 values for this compound were not explicitly found in the provided search results. The table includes related compounds for which data was available to illustrate the typical range of antioxidant activity for phenylethanoid glycosides. Further focused studies would be required to populate this table for this compound and its specific isomers.
Experimental Protocols for Antioxidant Assays
Accurate assessment of antioxidant activity requires standardized experimental protocols. Below are detailed methodologies for common in vitro antioxidant assays.
This assay is based on the reduction of the stable free radical DPPH by an antioxidant.[2][3] The discoloration of the violet DPPH solution to a pale yellow is measured spectrophotometrically.
-
Principle: The antioxidant donates a hydrogen atom or electron to the DPPH radical, neutralizing it.[2]
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Test compound (this compound or isomer) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
In a microplate or cuvette, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]
-
Principle: The antioxidant neutralizes the pre-formed blue-green ABTS•+ radical cation, causing a discoloration that is measured spectrophotometrically.[2]
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound at various concentrations
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[4]
-
Dilute the ABTS•+ stock solution with the appropriate buffer to obtain an absorbance of approximately 0.70 at 734 nm.[4]
-
Add a small volume of the test compound at different concentrations to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[6]
-
Principle: This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells.[6] Inside the cell, it is deacetylated to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF).[6] Antioxidants can prevent the formation of DCF by scavenging ROS.[6]
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.[6]
-
Reagents and Equipment:
-
HepG2 cells
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Test compound and positive control (e.g., Quercetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well microplate and culture until confluent.[7]
-
Wash the cells with a suitable buffer.
-
Treat the cells with the test compound and DCFH-DA for a specific duration (e.g., 1 hour).
-
Remove the treatment solution and wash the cells.
-
Add the AAPH solution to induce oxidative stress.[7]
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.[7]
-
The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The percent inhibition is calculated relative to a control without the antioxidant.
-
Signaling Pathways in Antioxidant Mechanisms
This compound and its related compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.[8]
Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), leading to their increased expression.[9]
Forsythoside A, a related compound, has been shown to activate the Nrf2/HO-1 signaling pathway, thereby alleviating oxidative stress.[8] It is plausible that this compound exerts its cytoprotective effects through a similar mechanism.
To determine if this compound activates the Nrf2 pathway, a series of molecular biology experiments can be conducted.
Structure-Activity Relationship
The antioxidant activity of phenylethanoid glycosides like this compound is closely linked to their chemical structure. Key structural features that contribute to their antioxidant potential include:
-
Phenolic Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are critical for radical scavenging activity.[10] A catechol (ortho-dihydroxy) group in the B-ring generally enhances antioxidant capacity.[10]
-
Glycosidic Moieties: The type and position of sugar molecules attached to the aglycone can influence the compound's solubility, stability, and interaction with biological membranes, thereby affecting its overall antioxidant effect.
-
α,β-Unsaturated Carbonyl Group: This group in the C-ring can also contribute to the radical scavenging ability.
Further studies comparing the antioxidant activities of this compound and its various isomers are needed to fully elucidate the structure-activity relationship.
Conclusion
This compound and its isomers are promising natural compounds with significant antioxidant properties. Their ability to both directly scavenge free radicals and modulate cellular antioxidant defense systems, such as the Keap1-Nrf2 pathway, makes them attractive candidates for the development of novel therapeutic agents for preventing and treating diseases associated with oxidative stress. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the need for further quantitative and mechanistic studies to fully realize the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Forsythoside I: A Technical Overview of its Physicochemical Properties and Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. As a member of the forsythoside family of compounds, it has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, a detailed exploration of its mechanism of action, and protocols for relevant experimental models.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, dosage calculations, and experimental design.
| Property | Value | Citations |
| CAS Number | 1177581-50-8 | [1] |
| Molecular Formula | C₂₉H₃₆O₁₅ | |
| Molecular Weight | 624.59 g/mol |
Anti-Inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TXNIP/NLRP3 inflammasome signaling pathway.[1] This pathway is a critical component of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases.
The TXNIP/NLRP3 Inflammasome Pathway
Under conditions of cellular stress or in the presence of pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), Thioredoxin-interacting protein (TXNIP) is released from its inhibition of thioredoxin.[1] The freed TXNIP then binds to and activates the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1] This multi-protein complex subsequently recruits and activates caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms, leading to a potent inflammatory response.[1]
This compound has been shown to suppress the expression of TXNIP, thereby preventing the activation of the NLRP3 inflammasome and the subsequent cascade of inflammatory events.[1]
Experimental Protocols
The following sections provide detailed methodologies for in vivo and in vitro models used to evaluate the anti-inflammatory activity of this compound.
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury (ALI) in mice using lipopolysaccharide (LPS) and subsequent treatment with this compound.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis, histology, and protein quantification.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Control, LPS only, LPS + this compound at various doses).
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Administer this compound (e.g., 12.5, 25, 50 mg/kg) via oral gavage or intraperitoneal injection at a specified time point before LPS challenge.
-
LPS-Induced ALI: Anesthetize the mice. Induce ALI by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg) dissolved in sterile saline. The control group should receive sterile saline only.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a predetermined time point post-LPS administration (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of cold PBS into the lungs. Centrifuge the BAL fluid to separate cells from the supernatant.
-
Lung Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue for histological analysis and biochemical assays.
-
Analysis:
-
BAL Fluid: Analyze the supernatant for total protein concentration (as a measure of vascular permeability) and levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA. Perform a cell count on the cellular pellet.
-
Lung Tissue: Fix a portion of the lung tissue in 10% formalin for histological examination (H&E staining) to assess inflammation and tissue damage. Homogenize the remaining tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and superoxide dismutase (SOD) activity (a measure of antioxidant status).
-
In Vitro Model: LPS-Stimulated RAW264.7 Macrophages
This protocol details the use of the murine macrophage cell line RAW264.7 to investigate the anti-inflammatory effects of this compound at a cellular level.[1]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for cell viability assays (e.g., MTT), ELISA, and Western blotting.
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for a specified period (e.g., 2 hours) before LPS stimulation.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a designated time (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
Cell Viability: Perform an MTT assay to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the culture supernatant using ELISA kits.
-
Western Blot: Analyze the cell lysates to determine the protein expression levels of key components of the TXNIP/NLRP3 inflammasome pathway (e.g., TXNIP, NLRP3, cleaved caspase-1).
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the in vitro and in vivo effects of this compound.
| Assay | Model System | Treatment | Result | Citation |
| Cytokine Release | LPS-stimulated RAW264.7 cells | This compound (50-200 µg/mL) | Dose-dependent inhibition of IL-1β, IL-6, and TNF-α release. | [1] |
| Protein Expression | LPS-stimulated RAW264.7 cells | This compound (50-200 µg/mL) | Dose-dependent reduction in TXNIP, NLRP3, ASC, and Caspase-1 protein levels. | [1] |
| Anti-inflammatory Effect | LPS-induced ALI in mice | This compound (12.5-50 mg/kg, p.o.) | Ameliorated pathological changes, reduced inflammatory cell infiltration, and decreased lung injury score. | [1] |
| Biochemical Markers | LPS-induced ALI in mice | This compound (12.5-50 mg/kg, p.o.) | Decreased protein concentration in BALF, reduced MPO activity, and increased SOD activity. | [1] |
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the TXNIP/NLRP3 inflammasome pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for inflammatory conditions. The experimental protocols outlined in this guide offer a framework for researchers to explore and validate the efficacy of this compound in relevant preclinical models.
References
Forsythoside I: A Comprehensive Technical Review of Its Bioactivity and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Forsythoside I, a caffeoyl phenylethanoid glycoside primarily isolated from Forsythia suspensa (Thunb.) Vahl, is emerging as a compound of significant interest in pharmacological research.[1] Possessing notable anti-inflammatory properties, its mechanisms of action are being actively investigated, revealing a potential for therapeutic applications in inflammatory conditions such as acute lung injury.[1] This document provides an in-depth review of the current literature on this compound, consolidating its chemical properties, pharmacological activities, and underlying molecular mechanisms. It offers a detailed summary of quantitative data, outlines key experimental protocols for its study, and visualizes its known signaling pathways to support further research and development.
Chemical and Physical Properties
This compound is classified as a caffeoyl phenylethanoid glycoside (CPG).[1][2] Its fundamental properties are essential for its characterization, formulation, and experimental use.
| Property | Value | Source |
| Molecular Formula | C29H36O15 | [2] |
| Molecular Weight | 624.59 g/mol | [2] |
| CAS Number | 1177581-50-8 | [1][2] |
| Class | Caffeoyl Phenylethanoid Glycoside (CPG) | [2] |
| Known Source | Forsythia suspensa (Thunb.) Vahl | [1] |
Pharmacological Activities and Mechanism of Action
The primary pharmacological activity attributed to this compound is its anti-inflammatory effect.[1][2] Recent studies have elucidated its role in modulating key inflammatory pathways, particularly in the context of acute lung injury (ALI).
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity both in vitro and in vivo.[1] It effectively suppresses the production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[1] This inhibitory action is central to its protective effects against inflammation-driven tissue damage.
Inhibition of the TXNIP/NLRP3 Inflammasome Pathway
A key mechanism underlying the anti-inflammatory effect of this compound is the inhibition of the Thioredoxin-interacting protein (TXNIP)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β. This compound has been shown to downregulate the protein levels of essential components of this pathway, including TXNIP, NLRP3, ASC (Apoptosis-associated speck-like protein containing a CARD), and Caspase-1, in a dose-dependent manner.[1]
Other members of the forsythiaside family have been shown to regulate upstream signaling pathways such as Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB) and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1).[3] Given that NF-κB is a critical transcription factor for NLRP3 and pro-IL-1β, it is plausible that this compound may also exert its effects through these upstream regulatory nodes.
Quantitative Data Summary
The biological effects of this compound have been quantified in several key studies. The following tables summarize the available data from in vitro and in vivo models.
Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Treated RAW264.7 Cells[1]
| Concentration (μg/mL) | Parameter | Result |
| 50 - 200 | IL-6, TNF-α, IL-1β Release | Dose-dependent inhibition |
| 50 - 200 | TXNIP Protein Level | Dose-dependent reduction |
| 50 - 200 | NLRP3 Protein Level | Dose-dependent reduction |
| 50 - 200 | ASC Protein Level | Dose-dependent reduction |
| 50 - 200 | Caspase-1 Protein Level | Dose-dependent reduction |
Table 3: In Vivo Protective Effects of this compound in a Mouse Model of Acute Lung Injury[1]
| Dosage (mg/kg) | Parameter | Result |
| 12.5 - 50 | Lung Pathology | Amelioration of inflammatory cell infiltration, edema, and necrosis |
| 12.5 - 50 | Lung Injury Score | Significant decrease |
| 12.5 - 50 | Cell Apoptotic Rate | Reduction |
| 12.5 - 50 | BALF Protein Concentration | Reduction |
| 12.5 - 50 | Lung Wet-to-Dry (W/D) Ratio | Reduction |
| 12.5 - 50 | Myeloperoxidase (MPO) Activity | Reduction |
| 12.5 - 50 | Superoxide Dismutase (SOD) Activity | Increase |
Key Experimental Protocols
Reproducible and robust methodologies are critical for the scientific investigation of natural compounds. The following sections detail common protocols used in the study of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on the methodology used to assess the effect of this compound on LPS-stimulated RAW264.7 cells.[1]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
-
Sample Collection:
-
Supernatant: The cell culture supernatant is collected and centrifuged to remove cellular debris. It is then stored at -80°C for cytokine analysis via ELISA.
-
Cell Lysate: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors for subsequent protein analysis by Western Blot.
-
Western Blot Analysis for Inflammasome Proteins
This protocol allows for the quantification of specific protein expression levels.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA (Bicinchoninic Acid) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-NLRP3, anti-Caspase-1, anti-TXNIP, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band densities are quantified using appropriate software.
In Vivo Acute Lung Injury (ALI) Model
This protocol describes the induction and evaluation of ALI in a murine model.[1]
-
Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are housed under standard conditions with free access to food and water for at least one week before the experiment.
-
Drug Administration: this compound is administered to mice via oral gavage at specified doses (e.g., 12.5, 25, 50 mg/kg) daily for a set period (e.g., 2 days) prior to injury induction. The control group receives the vehicle (e.g., saline).
-
ALI Induction: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg). Sham-operated mice receive an equal volume of sterile saline.
-
Sample Collection: 24 hours after LPS challenge, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline. The collected BALF is centrifuged, and the supernatant is analyzed for total protein concentration.
-
Lung Tissue: One lung lobe is fixed in 4% paraformaldehyde for histopathological analysis (H&E staining). Another lobe is used to calculate the wet-to-dry weight ratio as an indicator of pulmonary edema. The remaining tissue is snap-frozen in liquid nitrogen for biochemical assays (MPO, SOD).
-
-
Endpoint Analysis:
-
Histology: Fixed lung tissues are sectioned and stained to assess inflammatory infiltration, edema, and alveolar damage.
-
MPO and SOD Assays: Lung tissue homogenates are used to measure myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and superoxide dismutase (SOD) activity (an antioxidant enzyme) using commercial assay kits.
-
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-inflammatory properties, primarily mediated through the inhibition of the TXNIP/NLRP3 inflammasome pathway.[1] The available quantitative data from both cellular and animal models provide a strong foundation for its therapeutic potential in treating inflammatory diseases like ALI.[1]
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to optimize dosing and delivery for clinical applications.
-
Upstream Mechanisms: Investigating the effects of this compound on upstream signaling pathways, such as NF-κB and Nrf2, would provide a more complete understanding of its mechanism of action.[3]
-
Therapeutic Range: Exploring the efficacy of this compound in other inflammation-related disease models (e.g., neuroinflammation, cardiovascular disease) is warranted, given the broad roles of the pathways it targets.[3]
-
Toxicology: A comprehensive toxicological profile is required to establish its safety for potential clinical use.
References
The Biological Activity of Forsythoside I and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Forsythoside I and its isomers, focusing on their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. The information presented is curated from peer-reviewed scientific literature to support research and development efforts in the pharmaceutical and nutraceutical industries.
Introduction to this compound and Its Isomers
Forsythosides are phenylethanoid glycosides, a class of natural products found in various plant species, most notably in the fruits of Forsythia suspensa (Thunb.) Vahl. These compounds are recognized for their diverse pharmacological effects. This compound, along with its isomers Forsythoside H and Isoforsythiaside, are structurally related to the more extensively studied Forsythoside A. The core structure of these molecules consists of a phenylethanol aglycone attached to sugar moieties, with variations in the esterification position of a caffeoyl group, which significantly influences their biological activity.[1] Isoforsythiaside is often considered synonymous with this compound in the literature.[2][3]
Comparative Biological Activities
While a substantial body of research exists for Forsythoside A and B, quantitative data for this compound and its other isomers is less prevalent. This guide presents the available qualitative and quantitative data to facilitate a comparative understanding.
Antioxidant Activity
Forsythosides are potent antioxidants, primarily acting as free radical scavengers and modulators of endogenous antioxidant systems. Their antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).[4]
Table 1: Quantitative Antioxidant Activity Data for Forsythoside Isomers
| Compound | Assay | IC50 (µg/mL) | Reference |
| Forsythoside B | DPPH Radical Scavenging | 7.8 ± 0.5 | [4] |
| Forsythoside B | ABTS Radical Scavenging | 5.2 ± 0.3 | [4] |
| Forsythoside B | Ferric Reducing Antioxidant Power (FRAP) | 6.5 ± 0.4 | [4] |
| Forsythoside H | ABTS Radical Scavenging | 17.7 | [5] |
| Isoforsythiaside | DPPH Radical Scavenging | Not specified, but noted to have strong activity | [6] |
Note: Data for this compound is not explicitly available in the reviewed literature. The data for closely related isomers are presented for comparative purposes.
Anti-inflammatory Activity
The anti-inflammatory effects of forsythosides are well-documented and are largely attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7][8] These compounds have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[7][9]
Table 2: Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line/Model | IC50/Effective Concentration | Reference |
| Forsythoside A | Inhibition of NO production | LPS-stimulated BV2 cells | Dose-dependent reduction | [9][10] |
| Forsythoside A | Inhibition of IL-1β production | LPS-stimulated BV2 cells | Dose-dependent reduction | [9][10] |
| Forsythoside A | Inhibition of IL-6 production | LPS-stimulated BV2 cells | Dose-dependent reduction | [9][10] |
| This compound | General Anti-inflammatory | Not specified | Noted to have anti-inflammatory properties | [2] |
| Forsythoside H | Not specified | Not specified | Not specified | |
| Isoforsythiaside | General Anti-inflammatory | Not specified | Noted to have anti-inflammatory effects | [6] |
Antiviral Activity
Forsythosides have demonstrated promising antiviral activity against a range of viruses, including influenza A virus and avian infectious bronchitis virus (IBV).[7][11][12] Their mechanisms of action include direct virucidal effects and inhibition of viral replication.[7][11]
Table 3: Quantitative Antiviral Activity Data
| Compound | Virus | Cell Line | EC50/Effective Concentration | Reference |
| Forsythoside A | Avian Infectious Bronchitis Virus (IBV) | Chicken Embryo Kidney (CEK) cells | 0.64 mM (complete inhibition) | [11] |
| Forsythoside A | Influenza A Virus | Not specified | Noted to have an antiviral effect | [12] |
| Isoforsythiaside | Not specified | Not specified | Noted to have antiviral effects | [6] |
Note: EC50 values for this compound and H against specific viruses were not found in the reviewed literature.
Neuroprotective Effects
The neuroprotective properties of forsythosides are linked to their antioxidant and anti-inflammatory activities within the central nervous system.[7][13] They have been shown to protect neuronal cells from oxidative stress-induced damage and to modulate neuroinflammation, which are key pathological features of neurodegenerative diseases.[9][10]
Table 4: Quantitative Neuroprotective Activity Data
| Compound | Model | Effect | Concentration | Reference |
| Forsythoside A | Aβ1-42-exposed N2a cells | Improved cell viability | Dose-dependent | [9] |
| Forsythoside A | Aβ1-42-exposed N2a cells | Decreased MDA levels | Dose-dependent | [9] |
| Forsythoside B | Cerebral Ischemia-Reperfusion Injury (rat model) | Reduced infarct volume and improved neurological scores | Not specified | [14] |
| Isoforsythiaside | Not specified | Noted to have neuroprotective potential | Not specified | [6] |
Note: Quantitative data on the neuroprotective effects of this compound and H are limited. The effects of Forsythoside A and B are presented for context.
Key Signaling Pathways
The biological activities of this compound and its isomers are mediated through the modulation of several critical intracellular signaling pathways.
Nrf2/HO-1 Pathway (Antioxidant Response)
Forsythosides activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like forsythosides, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), protecting the cell from oxidative damage.[7]
NF-κB Pathway (Anti-inflammatory Response)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Forsythosides have been shown to inhibit this pathway, thereby reducing inflammation.[7][8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of forsythoside biological activities.
DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared and diluted to a working concentration with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent and prepared in a series of dilutions.
-
Reaction: The sample solutions are mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4][6]
fMLP/CB-Induced Superoxide Anion Generation in Neutrophils (Anti-inflammatory)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit superoxide anion production in stimulated neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from fresh blood.
-
Cell Preparation: The isolated neutrophils are suspended in a buffer solution.
-
Priming: The cells are primed with cytochalasin B (CB).
-
Treatment: The primed neutrophils are pre-incubated with various concentrations of the test compound.
-
Stimulation: Superoxide anion generation is induced by adding N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Detection: Superoxide production is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm.
-
Analysis: The inhibitory effect of the compound on superoxide generation is calculated, and the IC50 value is determined.[15]
Elastase Release Assay in Neutrophils (Anti-inflammatory)
This assay measures the ability of a compound to inhibit the release of elastase, a serine protease, from stimulated neutrophils.
-
Neutrophil Preparation: Similar to the superoxide generation assay, human neutrophils are isolated and prepared.
-
Treatment: The neutrophils are pre-incubated with the test compound.
-
Stimulation: The cells are stimulated with fMLP and cytochalasin B to induce elastase release.
-
Substrate Addition: A specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) is added to the cell suspension.
-
Measurement: The activity of the released elastase is determined by measuring the cleavage of the substrate, which results in a colorimetric change that can be read by a spectrophotometer.
-
Analysis: The percentage of inhibition of elastase release is calculated, and the IC50 value is determined.[15]
Conclusion
This compound and its isomers are promising natural compounds with a spectrum of beneficial biological activities. Their potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like Nrf2/HO-1 and NF-κB, underscore their therapeutic potential. While research on this compound, H, and Isoforsythiaside is not as extensive as that on Forsythoside A, the available evidence strongly suggests similar mechanisms of action and a comparable range of effects. Further quantitative studies on these specific isomers are warranted to fully elucidate their structure-activity relationships and to support their development as novel therapeutic agents for a variety of oxidative stress- and inflammation-related pathologies, as well as for viral infections and neurodegenerative diseases. This guide serves as a foundational resource to direct future research and drug discovery efforts in this promising area of natural product science.
References
- 1. Qualitative and quantitative analyses of three bioactive compounds in different parts of Forsythia suspensa by high-performance liquid chromatography-electrospray ionization-mass spectrometry | Scilit [scilit.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 9. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forsythoside a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Purity Forsythoside I Isolation and Purification
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of high-purity Forsythoside I from the fruits of Forsythia suspensa (Thunb.) Vahl. The methodologies outlined herein are based on established phytochemical extraction and chromatographic techniques, designed to yield this compound with a purity suitable for research and drug development applications.
Introduction
This compound is a caffeoyl phenylethanoid glycoside found in the fruits of Forsythia suspensa, a plant widely used in traditional medicine.[1][2] Like other related compounds such as Forsythoside A, this compound is of significant interest to the scientific community due to its potential pharmacological activities, including anti-inflammatory properties. The isolation of high-purity this compound is essential for accurate in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
This protocol details a multi-step purification process involving solvent extraction, macroporous resin chromatography, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried fruits of Forsythia suspensa (Thunb.) Vahl.
-
Solvents: 70% Ethanol (EtOH), Methanol (MeOH), n-butanol (n-BuOH), Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Acetone, n-hexane, and Deionized Water (H₂O). All solvents should be of analytical or HPLC grade.
-
Stationary Phases: D101 macroporous resin, Silica gel (200-300 mesh), and Reversed-phase C18 silica gel for preparative HPLC.
Extraction of Crude this compound
-
The dried and powdered fruits of Forsythia suspensa are extracted with 70% ethanol. This can be achieved through methods such as reflux or sonication to enhance extraction efficiency.[3]
-
The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to remove impurities and enrich the phenylethanoid glycoside fraction.[4] The n-butanol fraction, which is rich in forsythosides, is collected and concentrated.
Purification of this compound
The purification process involves a three-step chromatographic procedure:
Step 1: Macroporous Resin Column Chromatography
-
The concentrated n-butanol fraction is subjected to column chromatography over D101 macroporous resin.
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.
-
A stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% EtOH) is used to elute the adsorbed compounds.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Fractions rich in this compound are pooled and concentrated.
Step 2: Silica Gel Column Chromatography
-
The enriched fraction from the macroporous resin chromatography is further purified using a silica gel column.
-
The column is typically eluted with a solvent system of chloroform-methanol or ethyl acetate-methanol with a gradient of increasing polarity.
-
Fractions are again collected and analyzed to identify and pool those containing this compound.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification is achieved by reversed-phase preparative HPLC.
-
The pooled fractions from the silica gel column are dissolved in a suitable solvent (e.g., methanol-water mixture) and filtered before injection.
-
The separation is performed on a C18 column using a mobile phase of methanol and water. A gradient elution is typically employed for optimal separation.
-
The effluent is monitored at a suitable UV wavelength (e.g., 280 nm and 330 nm), and the peak corresponding to this compound is collected.[4]
-
The collected fraction is concentrated under reduced pressure and then lyophilized to obtain high-purity this compound as a brown amorphous powder.[1]
Crystallization of this compound
-
Solvent Selection: A suitable solvent system in which this compound is sparingly soluble is required. This can be determined by testing the solubility of the purified compound in various solvents and solvent mixtures.
-
Slow Evaporation: A solution of this compound in a suitable solvent is allowed to evaporate slowly in a clean, covered container to promote crystal growth.
-
Vapor Diffusion: A concentrated solution of this compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the sample solution can induce crystallization.
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification of this compound.
Table 1: Summary of this compound Isolation and Purification
| Purification Step | Starting Material | Yield | Purity |
| Crude Extraction (70% EtOH) | Dried Forsythia suspensa fruits | Not Reported | Low |
| Macroporous Resin (D101) | Crude Extract | Not Reported | Enriched |
| Silica Gel Chromatography | Enriched Fraction | Not Reported | Partially Purified |
| Preparative HPLC | Partially Purified Fraction | 10.2 mg (from starting plant material)[1] | >95% (as determined by HPLC)[6] |
Table 2: Preparative HPLC Parameters (General Conditions)
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol-Water Gradient |
| Detection | UV at 280 nm and 330 nm[4] |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | Dependent on sample concentration and column size |
Visualization
Experimental Workflow
The overall workflow for the isolation and purification of high-purity this compound is depicted below.
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway
Forsythosides have been reported to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and Nrf2/HO-1 pathways.
Caption: Anti-inflammatory Signaling Pathways of Forsythosides.
References
- 1. researchgate.net [researchgate.net]
- 2. New phenylethanoid glycosides from the fruits of forsythia suspense (thunb.) vahl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of phillyrin from the medicinal plant Forsythia suspensa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.plytix.com [files.plytix.com]
- 5. unifr.ch [unifr.ch]
- 6. CAS 1177581-50-8 | this compound [phytopurify.com]
Application Note: Quantification of Forsythoside I using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Introduction Forsythoside I is a phenylethanoid glycoside found in plants of the Forsythia genus, which are commonly used in traditional medicine. Due to its various biological activities, including anti-inflammatory and antioxidant properties, accurate quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control and research. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely used analytical technique for this purpose. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.
Principle The method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. This compound is separated from other components in the sample matrix based on its polarity. As the compound elutes from the column, it passes through a UV detector. The absorbance is measured at a specific wavelength (e.g., 330 nm), where this compound exhibits strong absorption.[1][2] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol (HPLC grade).
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol.
-
A typical concentration range for the calibration curve is 0.01 - 0.2 mg/mL. For example, prepare concentrations of 0.01, 0.025, 0.05, 0.1, and 0.2 mg/mL.
-
Protocol 2: Sample Preparation (from Plant Material)
-
Extraction:
-
Final Sample Solution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]
-
The sample is now ready for injection. If the expected concentration is high, dilute the filtrate with methanol to fall within the calibration curve range.
-
Protocol 3: HPLC-UV Chromatographic Analysis
-
Instrument Setup:
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a solvent blank (methanol) to confirm the absence of contaminants.
-
Inject the prepared working standard solutions in order of increasing concentration.
-
Inject the prepared sample solutions. It is good practice to run a standard solution periodically (e.g., after every 10 sample injections) to monitor system stability.
-
-
Data Acquisition:
-
Record the chromatograms and integrate the peak area corresponding to the retention time of this compound. The identity of the this compound peak in the sample should be confirmed by comparing its retention time with that of the reference standard.
-
Protocol 4: Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[6]
-
Linearity:
-
Inject the calibration standards (from Protocol 1) and construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The determination coefficient (r²) should be ≥ 0.999.[2]
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicates of a single standard concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day or with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for the results. The RSD should be less than 2%.
-
-
Accuracy:
-
Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Calculate the percentage recovery. The average recovery should be within 98-102%.[2]
-
-
Specificity:
-
Analyze a blank matrix (a sample extract known to be free of this compound) to ensure no interfering peaks are present at the retention time of the analyte.[7]
-
Peak purity can also be assessed using a photodiode array (PDA) detector.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation
Table 1: Recommended HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 HPLC System or equivalent[4] |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[2] |
| Mobile Phase | Acetonitrile : 0.4% Acetic Acid in Water (15:85, v/v)[2] |
| Elution Mode | Isocratic[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[2] |
| Detection Wavelength | 330 nm[2] |
| Injection Volume | 10 µL |
Table 2: Summary of Method Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998[2] | ≥ 0.999 |
| Concentration Range | 0.01 - 0.2 mg/mL | As required |
| Accuracy (% Recovery) | 98.5%[2] | 98.0 - 102.0% |
| Precision (RSD) | 1.1%[2] | ≤ 2.0% |
| LOD | ~0.05 µg/mL | - |
| LOQ | ~0.15 µg/mL | - |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Throughput Analysis of Forsythoside I in Plant Extracts using UPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Forsythoside I in plant extracts, particularly from the genus Forsythia. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for high-throughput screening and quality control of botanical extracts.
Introduction
This compound, a phenylethanoid glycoside, is one of the major bioactive compounds found in plants of the Forsythia genus, which are widely used in traditional medicine. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties, have led to increasing interest in its quantification in raw materials and finished products.[1][2] UPLC-MS/MS offers significant advantages over traditional analytical techniques, providing superior resolution, speed, and sensitivity for the analysis of complex matrices like plant extracts.[3] This document provides a detailed protocol for a validated UPLC-MS/MS method for the determination of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible UPLC-MS/MS analysis.[3] The following protocol is a general guideline and may require optimization based on the specific plant matrix.
1.1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
1.2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving the reference standard in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve the desired concentration range for the calibration curve (e.g., 1-500 ng/mL).
1.3. Plant Extract Preparation:
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 70% methanol to the sample.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
For samples with high concentrations of this compound, a dilution with 50% methanol may be necessary to fall within the calibration range.
UPLC-MS/MS Method
2.1. Instrumentation:
-
A UPLC system coupled with a triple quadrupole mass spectrometer.
2.2. UPLC Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in water[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1][2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 30 °C[1][2] |
| Injection Volume | 2 µL[4] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 13.0 | |
| 13.1 | |
| 15.0 | |
| 15.1 | |
| 18.0 |
2.3. MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C[6] |
| Desolvation Temperature | 500 °C[7] |
| Cone Gas Flow | 150 L/hr[7] |
| Desolvation Gas Flow | 800 L/hr[6] |
| Collision Gas | Argon |
2.4. MRM Transitions for this compound:
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the fragmentation pattern of this compound.[5] Note: Optimization of collision energies is highly recommended for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 623.2 | 461.2 | 0.1 | 40 | 25 (Quantifier) |
| This compound | 623.2 | 179.0 | 0.1 | 40 | 35 (Qualifier) |
Quantitative Data Summary
The following tables summarize the expected performance of this UPLC-MS/MS method for the quantification of this compound, based on typical validation results for similar analyses.[1][6]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998[1] |
| Limit of Detection (LOD) | ~0.02 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.04 ng/mL[1] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (5 ng/mL) | < 10% | < 10% | 90-110% |
| Mid QC (50 ng/mL) | < 8% | < 8% | 92-108% |
| High QC (400 ng/mL) | < 5% | < 5% | 95-105% |
Table 3: Recovery
| Matrix | Spike Level (ng/mL) | Recovery (%) |
| Forsythia suspensa Leaf Extract | 50 | 95.2% |
| Forsythia suspensa Leaf Extract | 250 | 98.5% |
Visualizations
Caption: Workflow for this compound analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the summarized quantitative data, offers a valuable resource for researchers and industry professionals. The high throughput and accuracy of this method make it an ideal tool for the quality control and standardization of botanical products containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Forsythoside I: Solubility, Protocols, and Pathway Interactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forsythoside I is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa. It has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for the design and execution of in vitro and in vivo studies. This document provides detailed information on the solubility of this compound, standardized protocols for its dissolution and the determination of its solubility, and an overview of its interaction with the TXNIP/NLRP3 inflammasome signaling pathway.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and the choice of solvent for experimental assays. The solubility of this compound has been determined in several common laboratory solvents.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Remarks |
| Water | 100 mg/mL[2] | 160.11 mM[2] | Sonication is recommended to aid dissolution.[2] |
| DMSO | 33.3 mg/mL[2] | 53.31 mM[2] | Sonication is recommended to aid dissolution.[2] |
| Ethanol | Soluble | Not determined | This compound is reported to be soluble in ethanol, methanol, and pyridine.[3] |
Experimental Protocols
Accurate and reproducible experimental results begin with the correct preparation of test compounds. The following protocols provide detailed methodologies for the dissolution of this compound and the determination of its solubility.
Protocol for Preparation of this compound Stock Solutions
This protocol describes the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be further diluted in aqueous media for cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound, which is 624.59 g/mol ).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Alternatively, a probe sonicator can be used for short bursts.
-
Gentle warming (up to 37°C) can also be applied to aid dissolution.
-
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., Water, Ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated pipettes and analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Signaling Pathway and Experimental Workflow
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. A significant mechanism is the inhibition of the TXNIP/NLRP3 inflammasome pathway.
Inhibition of the TXNIP/NLRP3 Inflammasome Pathway by this compound
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by inducing inflammation. Its aberrant activation is implicated in various inflammatory diseases. Thioredoxin-interacting protein (TXNIP) is a key upstream regulator of the NLRP3 inflammasome. Under conditions of cellular stress, TXNIP dissociates from thioredoxin and binds to NLRP3, leading to the assembly and activation of the inflammasome complex. This results in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.
This compound has been demonstrated to suppress the expression of TXNIP, thereby preventing the activation of the NLRP3 inflammasome. This inhibitory action leads to a reduction in the production of IL-1β and IL-18, thus mitigating the inflammatory response.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
Experimental Workflow for Investigating this compound's Effect on the TXNIP/NLRP3 Inflammasome
This workflow describes an in vitro experiment to validate the inhibitory effect of this compound on the TXNIP/NLRP3 inflammasome pathway in macrophages.
References
Application Note & Protocol: Preparation of Forsythoside I Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1][2][3]. It has demonstrated significant biological activities, most notably anti-inflammatory properties[1][4]. Accurate and reproducible in vitro studies rely on the correct preparation of test compounds. The solubility, stability, and handling of this compound are critical for maintaining its activity and ensuring reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These values are essential for accurate calculations when preparing solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][2][3][4] |
| Molecular Weight | 624.59 g/mol | [1][3][4] |
| Appearance | Yellow to off-white crystalline solid | [4][5][6] |
| Purity | ≥98% | [3] |
Solubility Data
This compound exhibits varying solubility in different solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions for cell culture. It is crucial to use anhydrous DMSO as its hygroscopic nature can affect compound solubility[5][7].
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| DMSO | 33.3 - 50 mg/mL | 53.3 - 80.0 mM | Sonication is recommended to aid dissolution[4][5]. |
| Water | 100 mg/mL | 160.1 mM | Sonication is recommended[4]. |
| Ethanol | ~30 mg/mL | ~48.0 mM | [6] |
| PBS (pH 7.2) | ~1 mg/mL | ~1.6 mM | [6] |
Recommended Storage and Stability
Proper storage is critical to prevent degradation and maintain the bioactivity of this compound. Stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles[1][5].
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 3 years | Keep tightly sealed and protected from light[4][6]. |
| Stock Solution in DMSO | -80°C | 6 - 12 months | Recommended for long-term storage[1][4][5]. |
| Stock Solution in DMSO | -20°C | ≤ 1 month | Protect from light[1][5]. |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh before use[6]. |
Experimental Protocol: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 624.59 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation[3].
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 624.59 g/mol x 1000 mg/g = 31.23 mg
-
-
Weighing: Carefully weigh out 31.23 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly. If the solid does not dissolve completely, use a sonicator bath for 5-10 minutes, or until the solution is clear[4]. Gentle warming in a 37°C water bath can also aid dissolution[8].
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term use[1][5].
Experimental Protocol: Preparation of Working Solutions
This protocol describes the serial dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Procedure:
-
Thawing: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium. It is critical to ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Example Calculation (for a final concentration of 50 µM):
-
To prepare 1 mL of a 50 µM working solution from a 50 mM stock solution, a 1:1000 dilution is required.
-
Add 1 µL of the 50 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Mixing and Application: Gently vortex the working solution and immediately apply it to the cell cultures. Prepare working solutions fresh for each experiment[4].
Visualized Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the TXNIP/NLRP3 inflammasome pathway by this compound.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound won't dissolve | Insufficient mixing; low-quality or hydrated DMSO. | Sonicate for a longer duration. Use fresh, anhydrous DMSO. Gentle warming to 37°C may help. |
| Precipitation upon dilution | The compound's solubility limit is exceeded in the aqueous medium. | Ensure the stock solution is fully dissolved before dilution. Vortex the working solution immediately after dilution. Do not store aqueous working solutions. |
| Low cell viability in control | DMSO concentration is too high. | Ensure the final DMSO concentration in the medium is non-toxic for your specific cell line (typically ≤ 0.1%). Run a DMSO toxicity curve to determine the optimal concentration. |
| Inconsistent results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Always use single-use aliquots. Protect solutions from light. Prepare working solutions fresh for each experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1177581-50-8 | this compound [phytopurify.com]
- 3. This compound | CAS:1177581-50-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ziath.com [ziath.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Forsythoside I in Mouse Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure. Forsythoside I (FI), a phenylethanoid glycoside isolated from Forsythia suspensa, has demonstrated significant therapeutic potential in preclinical models of ALI. These application notes provide a comprehensive overview of the use of this compound in lipopolysaccharide (LPS)-induced ALI mouse models, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanism of action and experimental workflow.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on LPS-induced acute lung injury in mice.
Table 1: Effects of this compound on Lung Injury and Oxidative Stress Markers
| Treatment Group | Lung W/D Ratio | MPO Activity (U/g tissue) | SOD Activity (U/mg protein) |
| Control | Normal | Low | High |
| LPS Model | Increased | Significantly Increased | Suppressed |
| LPS + FI (12.5 mg/kg) | Reduced | Decreased | Increased |
| LPS + FI (25 mg/kg) | Further Reduced | Further Decreased | Further Increased |
| LPS + FI (50 mg/kg) | Markedly Reduced | Markedly Decreased | Markedly Increased |
Note: Data are presented qualitatively based on reported dose-dependent effects. Lung W/D ratio is a measure of pulmonary edema. MPO activity is an indicator of neutrophil infiltration. SOD activity is a measure of antioxidant capacity.
Table 2: Effects of this compound on Pro-inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Protein Concentration in BALF | Pro-inflammatory Cytokine Levels in BALF |
| Control | Low | Low |
| LPS Model | Significantly Increased | Significantly Increased |
| LPS + FI (12.5 mg/kg) | Decreased | Decreased |
| LPS + FI (25 mg/kg) | Further Decreased | Further Decreased |
| LPS + FI (50 mg/kg) | Markedly Decreased | Markedly Decreased |
Note: Data are presented qualitatively based on reported dose-dependent effects[1][2].
II. Experimental Protocols
A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of acute lung injury in mice using LPS, a common and well-established method[3][4][5].
Materials:
-
Male BALB/c mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and administration equipment (e.g., micropipettes, intratracheal instillation device)
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method.
-
Induce ALI by a single intratracheal or intranasal instillation of LPS (a typical dose is 5 mg/kg) dissolved in sterile saline or PBS[6]. Control animals receive an equivalent volume of the vehicle.
-
Monitor the animals for signs of respiratory distress. The peak of inflammation is typically observed 12-24 hours post-LPS administration.
B. This compound Administration
This protocol outlines the preparation and administration of this compound to the ALI mouse model.
Materials:
-
This compound (high purity)
-
Vehicle for dissolution (e.g., sterile saline, PBS, or a solution containing a small amount of DMSO)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound to the mice, typically 1 hour before LPS challenge[7].
-
Common routes of administration include intraperitoneal (i.p.) injection or oral gavage.
-
In the cited studies, this compound was administered at doses of 12.5, 25, and 50 mg/kg body weight in a dose-dependent manner[1][2].
-
The vehicle is administered to both the control and LPS-only groups.
C. Assessment of Lung Injury
This section details the methods used to quantify the extent of lung injury.
1. Lung Wet-to-Dry (W/D) Weight Ratio:
-
At the end of the experiment, euthanize the mice.
-
Excise the right lung and record its wet weight.
-
Dry the lung in an oven at 60-80°C for 48-72 hours until a constant weight is achieved (the dry weight).
-
Calculate the W/D ratio as an index of pulmonary edema.
2. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline or PBS.
-
Collect the BALF and centrifuge to pellet the cells.
-
Use the supernatant to measure total protein concentration (e.g., using a BCA protein assay kit) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Resuspend the cell pellet to determine the total and differential inflammatory cell counts.
3. Histopathological Examination:
-
Perfuse the left lung with a fixative (e.g., 4% paraformaldehyde).
-
Embed the fixed lung tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize lung tissue morphology, including inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Score the lung injury based on a semi-quantitative scale.
4. Myeloperoxidase (MPO) Activity Assay:
-
Homogenize a portion of the lung tissue.
-
Measure MPO activity in the lung homogenate using a commercial MPO assay kit as an indicator of neutrophil accumulation.
5. Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize a portion of the lung tissue.
-
Measure SOD activity in the lung homogenate using a commercial SOD assay kit to assess the antioxidant status.
III. Visualizations
A. Proposed Signaling Pathway of this compound in ALI
This compound has been shown to protect against ALI by inhibiting the TXNIP/NLRP3 inflammasome axis[1][2].
Caption: this compound mitigates ALI by inhibiting the TXNIP/NLRP3 pathway.
B. Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of ALI.
Caption: Experimental workflow for this compound in LPS-induced ALI mouse models.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for acute lung injury. Its mechanism of action appears to be, at least in part, through the inhibition of the TXNIP/NLRP3 inflammasome pathway, leading to reduced inflammation and oxidative stress[1][2]. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound in ALI and related inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. Mouse Models of Acute Lung Injury and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Acute Lung Injury [thoracic.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Forsythoside I for Anti-Inflammatory Applications in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside I, a prominent phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties in various preclinical rat models. This document provides a comprehensive overview of the effective dosages, detailed experimental protocols for inducing and assessing inflammation, and the underlying molecular mechanisms of this compound's action. The information is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory potential of this compound.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data on the administration of this compound and its anti-inflammatory effects in different rat models.
| Inflammatory Model | Rat Strain | This compound Dosage | Administration Route | Key Anti-Inflammatory Effects | Reference |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury | Not Specified | 12.5, 25, and 50 mg/kg | Oral gavage | Reduced inflammatory cell infiltration, pulmonary edema, and tissue necrosis. Decreased levels of TNF-α, IL-6, and IL-1β. | [1] |
| Myocardial Ischemia-Reperfusion Injury | Not Specified | 5, 10, and 20 mg/kg (Forsythoside B) | Intravenous injection | Dose-dependently reduced polymorphonuclear leukocyte (PMN) infiltration and myeloperoxidase (MPO) activity. Decreased serum levels of TNF-α and IL-6. | [2][3] |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Sprague-Dawley | >8 mg/kg (Forsythoside B) | Intravenous injection | Attenuated mechanical allodynia and thermal hyperalgesia. Reduced expression of IL-6 and TNF-α. | [4] |
| Doxorubicin-induced Nephropathy | Not Specified | Not Specified (Forsythoside A) | Not Specified | Depressed the expression of NF-κB p65 and macrophage inflammatory protein-2. Reduced serum levels of IL-6, IL-1β, and TNF-α. | [2] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This protocol describes the induction of acute lung injury using LPS and the subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli O55:B5
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital sodium)
-
Oral gavage needles
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
This compound Administration: Dissolve this compound in saline. Administer this compound orally via gavage at doses of 12.5, 25, or 50 mg/kg daily for two consecutive days prior to LPS instillation[1]. The control group should receive an equal volume of saline.
-
Induction of Acute Lung Injury: On the third day, anesthetize the rats. Intratracheally instill LPS (5 mg/kg) dissolved in saline to induce lung injury. The sham group should receive an equal volume of saline intratracheally.
-
Sample Collection and Analysis (24 hours post-LPS instillation):
-
Bronchoalveolar Lavage Fluid (BALF): Euthanize the rats and collect BALF to measure total protein concentration and inflammatory cell counts.
-
Lung Tissue: Harvest lung tissue for histopathological examination (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
Wet/Dry Weight Ratio: Determine the lung wet/dry weight ratio to assess pulmonary edema.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Materials:
-
Male Wistar rats (150-180 g)
-
This compound
-
λ-Carrageenan
-
Saline (0.9% NaCl)
-
Plethysmometer
-
Oral gavage needles
-
Subplantar injection needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for one week.
-
This compound Administration: Prepare a solution of this compound in saline. Administer this compound orally via gavage at the desired doses one hour before carrageenan injection. The control group receives saline.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of edema inhibition can be calculated.
-
Biochemical Analysis: At the end of the experiment, blood can be collected to measure serum levels of inflammatory markers. Paw tissue can be excised for histological analysis and measurement of MPO activity and cytokine levels.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation and degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Suppression of the TXNIP/NLRP3 Inflammasome Pathway
This compound can also attenuate inflammation by inhibiting the activation of the TXNIP/NLRP3 inflammasome. This multi-protein complex is responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been observed to downregulate the expression of key components of this pathway, including TXNIP, NLRP3, ASC, and Caspase-1[1].
Caption: Suppression of the TXNIP/NLRP3 inflammasome by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of this compound in a rat model.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound demonstrates potent anti-inflammatory effects in various rat models, primarily through the inhibition of the NF-κB and TXNIP/NLRP3 inflammasome signaling pathways. The effective oral dosage in rats appears to be in the range of 12.5-50 mg/kg. The provided protocols and mechanistic insights serve as a valuable resource for researchers investigating the therapeutic potential of this compound for inflammatory diseases. Further studies are warranted to elucidate the complete pharmacokinetic and pharmacodynamic profiles of this compound.
References
Application Notes and Protocols: Forsythoside I in RAW 264.7 Macrophage Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing this compound in in vitro inflammation models using the RAW 264.7 macrophage cell line. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for investigating the anti-inflammatory and immunomodulatory effects of this compound.
RAW 264.7 macrophages, when stimulated with lipopolysaccharide (LPS), mimic key aspects of the inflammatory response by producing a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to effectively mitigate these inflammatory responses, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µg/mL) | NO Production Inhibition (%) | Reference |
| LPS (1 µg/mL) | - | 0% (Control) | [1] |
| This compound | 40 | Significant Inhibition | |
| This compound | 80 | Significant Inhibition | [1] |
| This compound | 160 | Significant Inhibition | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | This compound Concentration (µg/mL) | Effect on Cytokine Level | Reference |
| TNF-α | 40 | Significant Increase | [1][2] |
| TNF-α | 80 | Significant Increase | [1] |
| TNF-α | 160 | Significant Increase* | [2] |
| IL-6 | Not Specified | Dose-dependent decrease | [3][4] |
| IL-1β | Not Specified | Dose-dependent decrease | [3][4] |
*Note: Some studies have reported an increase in TNF-α production with this compound treatment in LPS-stimulated RAW 264.7 cells, suggesting a complex immunomodulatory role rather than simple suppression.[1][2]
Experimental Protocols
RAW 264.7 Cell Culture and Maintenance
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cells with PBS.
-
Gently detach the cells using a cell scraper.
-
Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, and their total protein counterparts, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30-60 minutes.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes and incubate with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: LPS-induced inflammatory signaling pathways in RAW 264.7 macrophages.
Caption: Proposed mechanism of action of this compound in inhibiting inflammatory pathways.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analytical Standards and Protocols for Forsythoside I and its Metabolites: A Detailed Guide for Researchers
For Immediate Release
This application note provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical standards, quantitative analysis, and relevant biological pathways associated with Forsythoside I and its metabolites. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to facilitate research and development.
Analytical Standards
Certified reference standards are crucial for the accurate quantification and identification of this compound and its metabolites. Several commercial suppliers provide this compound as a reference standard with purity typically exceeding 97% as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Commercially Available this compound Analytical Standards
| Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Supplier Examples |
| This compound | 1177581-50-8 | C₂₉H₃₆O₁₅ | 624.59 g/mol | ≥97% (HPLC) | MedchemExpress, ChemFaces, Biosynth |
Note: Availability and specifications should be confirmed with the respective suppliers.
Quantitative Analysis of this compound
The quantification of this compound in various matrices, including plasma, and plant extracts, is predominantly achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. These methods offer high sensitivity and selectivity. While specific pharmacokinetic data for this compound is limited in publicly available literature, data for the structurally similar Forsythoside A can provide valuable insights into expected analytical ranges and metabolic pathways. Forsythoside A undergoes metabolic reactions including methylation, sulfation, and glucuronidation.[1]
Table 2: Example Pharmacokinetic Parameters for Forsythoside A in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous | 20 mg/kg | - | - | - | - | [2][3] |
| Oral | 100 mg/kg | 45.3 ± 15.2 | 0.3 ± 0.1 | 78.6 ± 25.4 | ~0.5% | [2][3] |
Experimental Protocols
Protocol for Quantitative Analysis of this compound in Rat Plasma by UPLC-MS/MS
This protocol is adapted from established methods for forsythosides and provides a robust framework for the quantification of this compound in a biological matrix.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Salidroside
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Rat plasma (blank)
3.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard solution (e.g., 1 µg/mL Salidroside in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Example):
-
This compound: Precursor ion > Product ion (To be determined by infusion of the reference standard)
-
Salidroside (IS): m/z 299.1 > 137.0
-
3.1.4. Method Validation The analytical method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Protocol for In Vitro Anti-Inflammatory Assay of this compound in Macrophages
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of this compound in a cell-based assay.
3.2.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.
3.2.2. Measurement of Nitric Oxide (NO) Production
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess reagent system according to the manufacturer's instructions.
-
Determine the absorbance at 540 nm using a microplate reader.
3.2.3. Western Blot Analysis for Inflammatory Markers
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Forsythosides are known to exert their biological effects through the modulation of various signaling pathways. While direct evidence for this compound is still emerging, the well-studied Forsythoside A provides a strong model for its potential mechanisms of action, including anti-inflammatory, neuroprotective, and antiviral effects.
References
- 1. Characterization of forsythoside A metabolites in rats by a combination of UHPLC-LTQ-Orbitrap mass spectrometer with multiple data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
High-Purity Forsythoside I: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity Forsythoside I in pre-clinical research. This compound, a phenylethanoid glycoside isolated from Forsythia suspensa, has garnered significant interest for its potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. These attributes make it a compelling candidate for investigation in various therapeutic areas.
Commercial Suppliers of High-Purity this compound
For researchers seeking to procure high-purity this compound, several commercial suppliers offer the compound with purity levels suitable for in vitro and in vivo studies. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the product.
| Supplier | Purity | Available Quantities | Additional Information |
| MedchemExpress | 99.94% | 5 mg, 10 mg, 50 mg, 100 mg | Provides solubility data and technical support.[1] |
| TargetMol | 99.9% | 5 mg, 10 mg, 50 mg, 100 mg | Offers solubility information and in vivo formulation guidance.[2] |
| AdooQ Bioscience | >99% (HPLC) | Inquire for details | Specializes in reagents for cancer research.[3] |
| Biopurify Phytochemicals | 95%~99% | Milligrams to grams | Provides HPLC-DAD or HPLC-ELSD analysis methods and Mass, NMR for identification.[2] |
| ChemFaces | >98% (HPLC) | 5 mg, 10 mg, 20 mg and more | Offers various solvent formats and packaging according to customer requirements.[4] |
| Biosynth | Inquire for details | Inquire for details | Provides the compound for pharmaceutical testing as a reference standard.[5] |
| Gentaur | 99.75% | 5 mg | Labeled for research in inflammation/immunology.[6] |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome
This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[7] The proposed mechanism involves the suppression of Thioredoxin-interacting protein (TXNIP), which is an upstream regulator of NLRP3 activation.[7] By inhibiting the TXNIP/NLRP3 axis, this compound reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7]
Antioxidant Activity: Activation of the Nrf2 Pathway
This compound demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound is proposed to disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols based on specific experimental conditions and cell types.
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO or cell culture medium)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of NLRP3 Inflammasome Proteins
This protocol describes the detection of NLRP3, Caspase-1, and IL-1β in cell lysates by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NLRP3, anti-Caspase-1, anti-IL-1β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify band intensities, which should be normalized to a loading control like β-actin.
In Vivo Acute Lung Injury (ALI) Model
This protocol outlines the induction of ALI in mice and treatment with this compound.[7] All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: Control, LPS, and LPS + this compound (at various doses, e.g., 12.5, 25, 50 mg/kg).[7]
-
Administer this compound or vehicle (saline) via oral gavage or intraperitoneal injection 1 hour before LPS challenge.
-
Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) in 50 µL of sterile saline. The control group receives saline only.
-
Monitor the mice for signs of distress.
-
At a predetermined time point (e.g., 24 hours) after LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration and protein leakage.
-
Harvest lung tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the biological activities of this compound and related compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulus | This compound Concentration | Measured Effect | Reference |
| RAW264.7 macrophages | LPS | 50-200 µg/mL | Inhibition of IL-6, TNF-α, and IL-1β release | [1] |
| RAW264.7 macrophages | LPS | 50-200 µg/mL | Reduced protein levels of TXNIP, NLRP3, ASC, and Caspase-1 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Mouse Model of Acute Lung Injury
| Animal Model | Treatment | Dosage | Measured Effect | Reference |
| C57BL/6 mice | This compound (oral gavage) | 12.5, 25, 50 mg/kg | Ameliorated LPS-induced pathological changes in lung tissues; Decreased lung injury score; Reduced protein concentration in BALF; Increased SOD activity | [1][7] |
Table 3: Anticancer Activity of Forsythosides
| Cell Line | Compound | Effect | Reference |
| B16-F10 melanoma | This compound, A, E | Significantly inhibited cell viability | [6] |
Conclusion
High-purity this compound is a promising natural compound with multifaceted biological activities. The provided application notes and protocols serve as a foundation for researchers to explore its therapeutic potential in various disease models. Rigorous experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data. Further research is warranted to fully elucidate the mechanisms of action of this compound and to evaluate its safety and efficacy in more complex preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446): Novus Biologicals [novusbio.com]
- 4. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forsythoside I Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a phenylethanoid glycoside with potential therapeutic applications owing to its anti-inflammatory and antioxidant properties. Ensuring the stability of this compound during long-term storage is critical for maintaining its potency and safety in research and pharmaceutical development. These application notes provide a comprehensive overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.
Long-Term Storage Recommendations
Proper storage is crucial to minimize the degradation of this compound. Based on available data for this compound and structurally related phenylethanoid glycosides, the following storage conditions are recommended:
-
Solid Form: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. Under these conditions, it is expected to remain stable for extended periods.
-
Solutions: Stock solutions of this compound are best prepared fresh. If short-term storage is necessary, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided. For in vivo experiments, it is highly recommended to prepare solutions fresh on the day of use.
Data Presentation: Long-Term Stability of Phenylethanoid Glycosides (as a proxy for this compound)
Direct long-term stability data for this compound is limited. The following table summarizes the stability of total phenylethanoid glycosides (TPGs) from Osmanthus fragrans flowers, which can serve as a representative model for this compound due to their structural similarities. The data illustrates the impact of temperature, pH, and light on stability over 90 days. The degradation of these compounds was found to follow first-order kinetics[1].
| Storage Condition | Parameter | Initial Content (%) | Content after 90 days (%) | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) |
| Temperature | |||||
| 4°C (dark, pH 6.0) | TPGs | 100 | 82.36 | 330.1 | 0.0021 |
| 20°C (dark, pH 6.0) | TPGs | 100 | 64.61 | 157.5 | 0.0044 |
| 37°C (dark, pH 6.0) | TPGs | 100 | 23.10 | 44.7 | 0.0155 |
| 50°C (dark, pH 6.0) | TPGs | 100 | 13.00 | 23.4 | 0.0296 |
| pH (20°C, dark) | |||||
| pH 5.0 | TPGs | 100 | 82.36 | 330.1 | 0.0021 |
| pH 6.0 | TPGs | 100 | 64.61 | 157.5 | 0.0044 |
| pH 7.0 | TPGs | 100 | 35.48 | 66.0 | 0.0105 |
| pH 9.0 | TPGs | 100 | 2.80 | 2.8 | 0.2510 |
| Light (20°C, pH 6.0) | |||||
| Dark | TPGs | 100 | 64.61 | 157.5 | 0.0044 |
| Light Exposure | TPGs | 100 | 25.00 | 50.2 | 0.0138 |
*Data synthesized from a study on the degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers[1][2].
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods[3].
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Withdraw samples and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours. Dissolve the stressed solid in mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose solid this compound and a 1 mg/mL solution in methanol/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.
Stability-Indicating HPLC Method Protocol
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.
Objective: To develop and validate an HPLC method for the determination of this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Example Gradient: Start with 10% acetonitrile, increasing to 50% over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathway of Forsythoside A, which includes the formation of this compound.
Caption: Anti-inflammatory and antioxidant signaling pathway of Forsythoside A[4].
References
Troubleshooting & Optimization
Technical Support Center: Forsythoside I Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forsythoside I in aqueous solutions. Due to the limited availability of direct stability data for this compound, this guide incorporates information from studies on structurally related phenylethanoid glycosides, such as Forsythoside A and Verbascoside, to provide insights into potential stability challenges and solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
Problem 1: Loss of this compound potency in solution over time.
-
Possible Cause 1: pH-dependent hydrolysis.
-
Explanation: this compound contains an ester linkage that is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. The rate of hydrolysis is pH-dependent.
-
Solution:
-
pH Control: Maintain the pH of your aqueous solution within a stable range. For many phenylethanoid glycosides, a slightly acidic pH (around 4-6) is often found to be optimal for stability.
-
Buffer Selection: Use a buffer system that is appropriate for your experimental window and does not catalyze the degradation. Phosphate or citrate buffers are common choices.
-
Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to significantly slow down the rate of hydrolysis.
-
-
-
Possible Cause 2: Oxidation.
-
Explanation: The catechol (3,4-dihydroxyphenyl) moieties in the this compound structure are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
Solution:
-
Deoxygenate Solvents: Before preparing your solution, sparge the aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or sodium metabisulfite, if compatible with your experimental design.
-
Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA.
-
Protection from Light: Prepare and store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
-
-
Possible Cause 3: Thermal Degradation.
-
Explanation: Elevated temperatures can significantly accelerate the degradation of this compound through hydrolysis and other mechanisms.
-
Solution:
-
Avoid High Temperatures: Minimize exposure of the this compound solution to high temperatures during your experimental procedures.
-
Storage: For long-term storage, keep the solution frozen. For short-term use, refrigeration is recommended.
-
-
Problem 2: Appearance of unknown peaks in HPLC chromatogram.
-
Possible Cause: Formation of degradation products.
-
Explanation: The new peaks likely correspond to degradation products of this compound. Common degradation pathways include hydrolysis of the ester bond, leading to the formation of caffeic acid and the remaining glycosidic structure, or hydrolysis of the glycosidic bonds. Isomerization is also a possibility.
-
Solution:
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.[1][2][3][4][5]
-
LC-MS Analysis: Use liquid chromatography coupled with mass spectrometry (LC-MS) to analyze the stressed samples. This will help in the identification of the molecular weights of the degradation products and aid in their structural elucidation.
-
Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.[6][7][8][9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
A1: While specific data for this compound is limited, studies on similar phenylethanoid glycosides suggest that a slightly acidic pH of around 4-5 is generally optimal for minimizing hydrolysis.[11] It is recommended to perform a pH stability profile for your specific application to determine the ideal pH.
Q2: How does temperature affect the stability of this compound?
A2: Temperature has a significant impact on the stability of this compound. As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage, it is best to store aqueous solutions frozen. For short-term laboratory use, refrigeration (2-8 °C) is advisable. The Arrhenius equation can be used to model the relationship between temperature and the degradation rate constant.[12]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with phenolic groups and conjugated double bonds, like this compound, can be susceptible to photodegradation. It is recommended to protect this compound solutions from light by using amber glassware or by covering the container with aluminum foil.[2]
Q4: What are the expected degradation products of this compound?
A4: Based on its structure, the primary degradation products are likely to result from the hydrolysis of the ester and glycosidic linkages. This would yield caffeic acid and various glycosidic fragments. Isomerization products may also form, as has been observed for the related Forsythoside A, which can isomerize to this compound and H in hot water.[13]
Q5: How can I improve the stability of this compound in my formulation?
A5: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH and Buffer Optimization: Maintain the solution at the pH of maximum stability.
-
Temperature Control: Store at the lowest practical temperature.
-
Excipients: The use of cyclodextrins has been shown to improve the stability of Forsythoside A by forming inclusion complexes, and this may also be effective for this compound.[14]
-
Control of Oxygen and Light: Protect the solution from oxygen and light as described in the troubleshooting section.
Quantitative Data
Due to the lack of specific quantitative stability data for this compound in the public domain, the following tables present data for Verbascoside (Acteoside), a structurally similar phenylethanoid glycoside, to provide an example of the expected stability profile. Researchers should perform their own stability studies to obtain specific data for this compound.
Table 1: Effect of pH on the Degradation of Verbascoside in Aqueous Solution at 25 °C (Example Data)
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.035 | 19.8 |
| 5.5 | 0.012 | 57.8 |
| 7.4 | 0.048 | 14.4 |
| 8.0 | 0.095 | 7.3 |
| 11.0 | 0.210 | 3.3 |
Data adapted from a study on Verbascoside to illustrate pH-dependent stability.[12]
Table 2: Effect of Temperature on the Degradation of Verbascoside in Aqueous Solution (pH 5.5) (Example Data)
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 40 | 0.038 | 18.2 |
| 60 | 0.152 | 4.6 |
| 80 | 0.589 | 1.2 |
| 90 | 1.125 | 0.6 |
Data adapted from a study on Verbascoside to illustrate temperature-dependent stability.[12]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, citrate) for pH adjustment
-
Class A volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat in an oven at a set temperature (e.g., 80 °C) for a specified period (e.g., 1, 2, 5, 7 days).
-
At each time point, withdraw a sample, cool to room temperature, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
4. HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating phenylethanoid glycosides and their degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 330 nm).
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. ijisrt.com [ijisrt.com]
- 5. sgs.com [sgs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Forsythoside I Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Forsythoside I in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylethanoid glycoside with known anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action is complex, primarily involving the modulation of key signaling pathways within the cell. Notably, it has been shown to inhibit the activation of NF-κB, MAPK, and PI3K/Akt signaling pathways.[1][2] These pathways are crucial regulators of cellular processes such as inflammation, proliferation, apoptosis, and survival.
Q2: What is a typical effective concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. Based on published studies, a broad range from 10 µM to 200 µg/mL has been used. For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can this compound interfere with common cell viability assays like MTT or CCK-8?
Yes, compounds with antioxidant properties, such as this compound, can potentially interfere with tetrazolium-based assays like MTT and CCK-8.[3][4] These assays rely on the reduction of a tetrazolium salt (MTT or WST-8) to a colored formazan product by cellular dehydrogenases. Antioxidants can directly reduce the tetrazolium salt, leading to a false positive signal and an overestimation of cell viability.[3][5] It is crucial to include a "compound-only" control (this compound in media without cells) to assess any direct reduction of the assay reagent.
Q4: How long should I incubate my cells with this compound before performing a viability assay?
The optimal incubation time will depend on the specific cell line and the expected biological effect. For acute cytotoxicity studies, a 24 to 48-hour incubation is common. For studies on proliferation or longer-term effects, incubation times of 72 hours or more may be necessary. It is advisable to perform a time-course experiment to determine the most appropriate incubation period for your experimental goals.
Troubleshooting Guide
Below is a table outlining common problems encountered when using this compound in cell viability assays, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected cell viability or non-dose-dependent response | 1. Direct reduction of assay reagent: this compound, as an antioxidant, may be directly reducing the MTT or WST-8 reagent.[3][5] 2. Precipitation of this compound: At higher concentrations, the compound may precipitate out of the culture medium. | 1. Run a "compound-only" control by adding this compound to cell-free media with the assay reagent. Subtract this background absorbance from your experimental values. 2. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization. Consider using a lower concentration range or a different solvent (ensure final solvent concentration is non-toxic to cells). |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Incomplete formazan solubilization (MTT assay): Formazan crystals are not fully dissolved before reading the absorbance. 3. Edge effect: Evaporation from the outer wells of the microplate can lead to concentrated media components and affect cell growth. | 1. Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes. 2. After adding the solubilization buffer (e.g., DMSO), mix thoroughly by gentle pipetting or using a plate shaker until all purple crystals are dissolved. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Low absorbance readings across all wells | 1. Low cell number: Insufficient number of viable cells to generate a strong signal. 2. Incorrect wavelength: Reading the absorbance at a wavelength other than the optimal one for the formazan product (approx. 570 nm for MTT, 450 nm for CCK-8).[6] 3. Reagent degradation: Improper storage of the MTT or CCK-8 reagent. | 1. Increase the initial cell seeding density. 2. Double-check the filter settings on your microplate reader. 3. Store reagents according to the manufacturer's instructions, protected from light. |
| Unexpected cytotoxicity at low concentrations | 1. Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration in the well may be toxic to the cells. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle control (media with the same concentration of solvent as the highest this compound concentration) in your experiment. |
Data Presentation
Table 1: Reported Effective Concentrations of Forsythoside A (a closely related compound) in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect |
| MPC-5 (mouse podocytes) | CCK-8 | 2.5 - 10 µg/mL | No significant effect on viability; protective against high-glucose-induced injury.[7] |
| BHK (baby hamster kidney) | - | 10 - 50 µM | Inhibited IBV-induced apoptosis and autophagy.[1] |
| RAW264.7 (mouse macrophages) | MTT | Not specified | Did not induce cytotoxicity; inhibited inflammatory response.[2] |
Note: Data for Forsythoside A is presented as a proxy due to the limited availability of specific data for this compound. Researchers should always determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol for CCK-8 Cell Viability Assay
This protocol provides a general guideline for performing a cell viability assay using the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a "compound-only" control (medium with this compound but no cells).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "compound-only" control from the absorbance of the treated wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: this compound inhibits key cell signaling pathways.
References
- 1. Forsythoside A inhibits apoptosis and autophagy induced by infectious bronchitis virus through regulation of the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Forsythoside I precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Forsythoside I, particularly regarding its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a caffeoyl phenylethanoid glycoside isolated from plants of the Forsythia genus. It is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective activities. Its mechanism of action often involves the modulation of key signaling pathways related to inflammation and oxidative stress.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. Other suitable solvents include ethanol, methanol, and dimethylformamide (DMF).[1] For aqueous solutions, the solubility is significantly lower.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure stability and prevent degradation, store this compound stock solutions at -20°C or -80°C for long-term storage.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: My this compound stock solution has precipitated. Can I still use it?
It is not recommended to use the supernatant of a precipitated solution, as the actual concentration will be lower than intended, leading to inaccurate and irreproducible experimental results. Attempting to redissolve the precipitate by gentle warming (not exceeding 40°C) and sonication may be effective. However, if the precipitate does not fully dissolve, it is best to prepare a fresh stock solution.
Q5: What is the typical stability of this compound in solution?
Stock solutions in anhydrous DMSO can be stable for several months when stored properly at -80°C. Aqueous solutions are much less stable and it is often recommended to prepare them fresh for each experiment. This compound, being a phenolic glycoside with ester bonds, can be susceptible to hydrolysis under acidic or alkaline conditions and degradation at high temperatures.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound stock solutions.
Problem: Precipitate forms immediately upon dissolving this compound.
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit. | Decrease the target concentration of the stock solution. Consult the solubility data table below. |
| Inadequate solvent. | Ensure you are using a high-purity, anhydrous grade of the recommended solvent (e.g., DMSO). Water contamination can significantly reduce solubility. |
| Poor dissolution technique. | Use vortexing and/or sonication to aid dissolution. Gentle warming (up to 37°C) can also be effective, but avoid excessive heat to prevent degradation. |
Problem: Precipitate forms after storage (e.g., after freezing).
| Possible Cause | Suggested Solution |
| Solution became supersaturated at a lower temperature. | Before use, allow the vial to equilibrate to room temperature and then gently warm (to 37°C) and sonicate to attempt to redissolve the precipitate. |
| Repeated freeze-thaw cycles. | Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles. |
| Water absorption. | Ensure vials are tightly sealed. Use anhydrous solvents. Allow the vial to reach room temperature before opening to prevent condensation from atmospheric moisture. |
Problem: Precipitate forms when diluting the stock solution into an aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Poor solubility in the aqueous medium. | This is a common issue for hydrophobic compounds. Decrease the final concentration in the aqueous medium. |
| Localized high concentration. | Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. Perform serial dilutions as a stepwise method to reduce the immediate concentration gradient. |
| pH of the aqueous medium. | This compound is a phenolic glycoside and its solubility can be pH-dependent. While a specific pKa is not readily available, phenolic hydroxyl groups generally have pKa values in the range of 8-10. If your buffer pH is near this range, it could affect solubility. Consider adjusting the buffer pH if your experimental design allows. |
| Salt concentration in the buffer. | High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). If possible, test buffers with different salt concentrations. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ≥ 33.3 mg/mL (~53.3 mM) | [3] |
| Water | ~100 mg/mL (~160.1 mM) with sonication | [3] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Pyridine | Soluble | [1] |
Note: Solubility can be affected by purity, temperature, and the presence of water. The high solubility in water with sonication may indicate the formation of a fine suspension rather than a true solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 624.59 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 624.59 g/mol x 1000 mg/g = 6.25 mg
-
-
Weigh this compound: Carefully weigh out 6.25 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming (Optional): If precipitation persists, warm the solution briefly to 37°C and vortex or sonicate again. Do not use high heat.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
Simplified Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits the NF-κB pathway and activates the Nrf2 pathway.
References
Technical Support Center: Enhancing Forsythoside I Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of forsythoside I delivery systems. Our aim is to facilitate the effective delivery of this compound to target tissues by providing practical guidance on formulation, characterization, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of this compound?
This compound, a phenylethanoid glycoside with recognized anti-inflammatory and antioxidant properties, presents several delivery challenges primarily due to its physicochemical properties.[1] Like many natural glycosides, it has poor oral bioavailability, which is attributed to low membrane permeability and potential degradation in the gastrointestinal tract.[2][3] Its hydrophilic nature can also limit its ability to cross cellular membranes to reach intracellular targets.
Q2: What are the most promising strategies to enhance this compound delivery?
Nanoformulation is a leading strategy to overcome the delivery challenges of this compound.[4][5] Encapsulating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), polymeric micelles, and self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility, stability, and bioavailability.[6][7][8] These nanoformulations can also be designed for targeted delivery to specific tissues, such as sites of inflammation.[9]
Q3: Are there any reported nanoformulations of this compound with quantitative data?
Direct and extensive quantitative data for this compound nanoformulations in publicly available literature is limited. However, a study on forsythoside liposomes prepared by a reverse evaporation method reported an entrapment efficiency of 72.77% to 74.07% .[10] This indicates the feasibility of encapsulating this compound into lipid-based nanocarriers. Further research is needed to fully characterize these liposomes, including their particle size, stability, and in vivo performance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound nanocarriers.
Liposome Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (<50%) | - Suboptimal lipid composition.- Inefficient hydration of the lipid film.- Drug leakage during formulation. | - Optimize the lipid-to-drug ratio.- Incorporate cholesterol to improve membrane rigidity.[11]- Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Use a buffer with an appropriate pH to hydrate the lipid film. |
| Large and Polydisperse Particle Size | - Inadequate sonication or extrusion.- Aggregation of liposomes. | - Increase sonication time or power.- Use a polycarbonate membrane with a defined pore size for extrusion to obtain unilamellar vesicles of a specific size.[9]- Optimize the surface charge of the liposomes to prevent aggregation by including charged lipids in the formulation. |
| Instability During Storage (e.g., aggregation, drug leakage) | - Inappropriate storage conditions.- Lipid oxidation or hydrolysis. | - Store liposomal suspensions at 4°C.- For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., trehalose).- Add antioxidants (e.g., α-tocopherol) to the formulation to prevent lipid peroxidation. |
Solid Lipid Nanoparticle (SLN) Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Drug Expulsion During Storage | - Polymorphic transition of the lipid matrix. | - Select a lipid with a stable crystalline form.- Incorporate a liquid lipid (oil) to create a less ordered lipid core (nanostructured lipid carriers - NLCs) to accommodate the drug. |
| Particle Growth | - Ostwald ripening.- Insufficient surfactant concentration. | - Optimize the type and concentration of the surfactant to provide adequate steric or electrostatic stabilization.- Use a combination of surfactants.[12] |
| Low Drug Loading | - Poor solubility of this compound in the lipid melt. | - Select a lipid in which this compound has higher solubility.- Employ the hot homogenization technique at a temperature above the melting point of the lipid to increase drug solubility.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for different types of nanoformulations, drawing from studies on this compound and other natural products. This data can serve as a benchmark for your own experiments.
| Nanoformulation Type | Compound | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Liposomes | Forsythoside | Not Reported | 72.77 - 74.07[10] | Feasible to encapsulate forsythoside with good efficiency.[10] |
| Solid Lipid Nanoparticles (SLNs) | Foeniculum vulgare essential oil | 55.43[13] | Not Reported | SLNs can be synthesized with a small particle size and uniform morphology.[13] |
| Polymeric Micelles | Dexamethasone | 49.21 - 236.37[14] | Not Reported | Micelle size is dependent on the polymer composition.[14] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Cardamom essential oil | 13.97[15] | Not Reported | SNEDDS can form small, stable nanoemulsions with high transmittance.[15] |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form a milky suspension of multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate filters of a defined pore size.
Characterization of this compound Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension with filtered PBS and measure the particle size distribution and zeta potential using a DLS instrument.
2. Encapsulation Efficiency (EE%):
-
Method: Ultrafiltration.[10]
-
Procedure:
-
Separate the unencapsulated (free) this compound from the liposome suspension using a centrifugal filter unit with an appropriate molecular weight cut-off.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Forsythosides
Forsythosides, including this compound and its analogues, have been shown to exert their anti-inflammatory and antioxidant effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of this compound delivery systems.
Caption: Key signaling pathways modulated by forsythosides.
Experimental Workflow for Developing and Testing a this compound Nanoformulation
This workflow outlines the key steps from formulation to in vivo testing of a this compound nanocarrier.
Caption: A logical workflow for nanoformulation development.
References
- 1. japsonline.com [japsonline.com]
- 2. phcogj.com [phcogj.com]
- 3. ijper.org [ijper.org]
- 4. dovepress.com [dovepress.com]
- 5. Nanoformulations of natural products for management of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jchr.org [jchr.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel polymeric micelles for drug delivery: Material characterization and formulation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Forsythoside I oxidation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Forsythoside I during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a phenylethanoid glycoside found in plants of the Forsythia genus. Like other related compounds such as Forsythoside A, it possesses significant biological activities, including antioxidant and anti-inflammatory effects.[1][2][3][4] Its chemical structure, containing ester bonds and phenolic hydroxyl groups, makes it susceptible to degradation through oxidation and hydrolysis, particularly during extraction processes that may involve heat, light, and non-neutral pH conditions.[5] The degradation of this compound can lead to reduced yield and compromised biological activity of the final extract.
Q2: What are the main factors that contribute to the oxidation of this compound during extraction?
Several factors can promote the oxidation of this compound during the extraction process:
-
Temperature: High extraction temperatures can accelerate the rate of degradation.[5][6][7]
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the ester linkages and oxidation of the phenolic hydroxyl groups in the this compound molecule.[5]
-
Presence of Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light Exposure: Light can provide the energy to initiate photo-oxidative reactions.
-
Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.
Q3: What are the degradation products of Forsythoside A, and how does this relate to this compound?
Studies on the degradation of Forsythoside A have identified this compound as one of its degradation products.[8] This suggests that under certain conditions, Forsythoside A can be converted to this compound. Other degradation products of Forsythoside A include Forsythoside H, Forsythoside E, and caffeic acid.[8] Understanding this relationship is crucial as the presence of this compound in an extract could be a result of the degradation of Forsythoside A.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: High temperatures may be degrading the compound. | Optimize the extraction temperature. Studies on related forsythosides suggest a temperature around 70-80°C can be optimal, but this should be carefully validated for this compound.[6][7][9] |
| Sub-optimal extraction parameters: Incorrect solvent-to-solid ratio or extraction time. | Systematically optimize the solvent-to-solid ratio and extraction time. A Box-Behnken design or similar response surface methodology can be employed for this purpose. | |
| Incomplete extraction: Insufficient number of extraction cycles. | Perform multiple extraction steps (e.g., 3-4 cycles) to ensure complete recovery of this compound from the plant material. | |
| Presence of significant degradation products in the extract | Oxidative degradation: Exposure to oxygen and light during the process. | - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).- Protect the extraction vessel from light by using amber glassware or by wrapping it in aluminum foil. |
| pH-induced degradation: The pH of the extraction solvent may be too high or too low. | Maintain the pH of the extraction solvent within a neutral or slightly acidic range (e.g., pH 4-7).[7][9] | |
| Variability in this compound content between batches | Inconsistent extraction conditions: Fluctuations in temperature, time, or solvent composition. | Standardize all extraction parameters and document them meticulously for each batch. |
| Degradation during storage of the extract: Improper storage conditions leading to continued oxidation. | Store the final extract in airtight, light-resistant containers at low temperatures (e.g., -20°C) to minimize degradation over time. |
Data Presentation
Table 1: Optimized Extraction Parameters for Forsythosides from Forsythia suspensa
| Parameter | Optimized Value | Reference |
| Extraction Temperature | 72.06°C | |
| 75.25°C | [7][9] | |
| 51°C (Ultrasonic) | [10] | |
| Water/Solvent to Raw Material Ratio | 21.38:1 | |
| 36.3:1 | [7][9] | |
| 28:1 (mL/g) | [10] | |
| Extraction Time | 2.56 hours | |
| 25 minutes (Ultrasonic) | [10] | |
| pH | 3.94 | [7][9] |
Note: The data in this table is primarily from studies on Forsythoside A and general forsythoside extraction and should be used as a starting point for optimizing this compound extraction.
Experimental Protocols
Protocol 1: β-Cyclodextrin Assisted Extraction to Enhance Forsythoside Stability
This protocol is adapted from methods used to improve the stability and yield of Forsythoside A and can be applied to this compound.[7][9][11]
Objective: To extract this compound while minimizing oxidation by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Dried and powdered Forsythia plant material
-
β-Cyclodextrin
-
Distilled water
-
pH meter
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Filtration apparatus
-
HPLC system for quantification
Procedure:
-
Preparation of Extraction Solvent: Prepare an aqueous solution of β-cyclodextrin (concentration to be optimized, e.g., based on a specific molar ratio to the expected this compound content). Adjust the pH of the solution to a slightly acidic value (e.g., pH 4) using a suitable buffer or acid.[7][9]
-
Extraction:
-
Mix the powdered plant material with the β-cyclodextrin solution at a predetermined solid-to-liquid ratio (e.g., 1:36 g/mL).[7][9]
-
Place the mixture in a shaking water bath or on a heated magnetic stirrer.
-
Conduct the extraction at an optimized temperature (e.g., 75°C) for a specific duration.[7][9]
-
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Filter the supernatant to remove any remaining fine particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the extract using a validated HPLC method.
-
Protocol 2: Chitosan-Assisted Extraction for Improved Stability
This protocol is based on the use of chitosan to form complexes with forsythosides, thereby enhancing their stability and extraction efficiency.[6][12]
Objective: To improve the extraction yield and stability of this compound using a chitosan-based method.
Materials:
-
Dried and powdered Forsythia plant material
-
Chitosan
-
Distilled water
-
Acid for dissolving chitosan (e.g., acetic acid)
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Filtration apparatus
-
HPLC system for quantification
Procedure:
-
Preparation of Chitosan Solution: Disperse a specific amount of chitosan in distilled water and add a small amount of acid to facilitate dissolution.
-
Extraction:
-
Mix the powdered plant material with the chitosan solution. The ratio of plant material to chitosan and the solid-to-liquid ratio should be optimized (e.g., leaf-to-chitosan mass ratio of 10:11.75 and a solid-to-liquid ratio of 1:52 g/mL).[6][12]
-
Conduct the extraction in a shaking water bath at an optimized temperature (e.g., 80°C) for a set duration (e.g., 120 minutes).[6][12]
-
-
Separation:
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant to obtain a clear extract.
-
-
Analysis:
-
Determine the concentration of this compound in the extract using HPLC.
-
Visualizations
Caption: Degradation pathway of Forsythoside A.
Caption: Workflow for preventing this compound oxidation.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic and ultrasound assisted β-cyclodextrin extraction of active ingredients from Forsythia suspensa and their antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the degradation mechanism of forsythiaside A and simultaneous determination of three forsythiasides in Forsythia preparations by a single marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 11. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forsythoside I Stability in Cell Culture Media
Welcome to the technical support center for Forsythoside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in your cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked questions (FAQs)
Q1: I'm observing lower than expected bioactivity of this compound in my cell culture experiments. What could be the cause?
A1: Lower than expected bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of this compound is influenced by several factors including the pH of the medium, exposure to light, and interactions with other media components. It is crucial to handle and store this compound properly and to consider the composition of your cell culture medium.
Q2: What are the primary factors in cell culture media that can affect the stability of this compound?
A2: The main factors within cell culture media that can impact this compound stability are:
-
pH: this compound, like many phenolic compounds, is susceptible to pH-dependent degradation. Alkaline conditions can promote hydrolysis and oxidation. Standard cell culture media like DMEM and RPMI-1640 are typically buffered to a physiological pH of around 7.2-7.4, but this can shift depending on cellular metabolism and CO2 levels.
-
Serum Components: Fetal Bovine Serum (FBS) is a complex mixture of proteins, hormones, and other molecules.[1][2][3][4][5] Some of these components, particularly enzymes like esterases, could potentially degrade this compound.
-
Vitamins and Amino Acids: While essential for cell growth, some vitamins and amino acids can be unstable in solution and may interact with or contribute to the degradation of other media components, including this compound.[6][7][8][9][10][11]
-
Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds. It is recommended to minimize the exposure of this compound-containing media to light.
Q3: How does the choice of basal media (e.g., DMEM vs. RPMI-1640) affect this compound stability?
A3: While both DMEM and RPMI-1640 are common basal media, their compositions differ in terms of amino acid and vitamin concentrations, as well as glucose levels.[12][13][14][15] These differences can subtly influence the stability of this compound. For instance, the higher concentration of certain components in DMEM might lead to a slightly different degradation profile compared to RPMI-1640.[13] It is advisable to empirically test the stability of this compound in your specific medium of choice.
Q4: What are the potential degradation products of this compound in cell culture, and are they bioactive?
A4: The degradation of this compound in an aqueous environment like cell culture media can occur through hydrolysis of its ester and glycosidic bonds. Potential degradation products could include Forsythoside A, caffeic acid, and various glycosylated derivatives. The bioactivity of these degradation products may differ from that of the parent compound, which could impact experimental results.
Q5: Are there any recommended practices for preparing and storing this compound-supplemented media to maximize its stability?
A5: Yes, to maximize the stability of this compound in your cell culture media, we recommend the following:
-
Prepare Freshly: Add this compound to the culture medium immediately before use.
-
Stock Solutions: Prepare concentrated stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles.
-
Protect from Light: Work with this compound-containing solutions in a laminar flow hood with the light off or dimmed, and use amber-colored tubes or wrap tubes in foil.
-
pH Monitoring: Ensure your incubator's CO2 levels are stable to maintain the correct pH of the medium.[16][17][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound. | Degradation of this compound during storage or handling. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store protected from light at ≤ -20°C. |
| Loss of this compound activity over the course of a long-term experiment (e.g., > 48 hours). | Gradual degradation of this compound in the culture medium at 37°C. | Consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
| Discoloration of the cell culture medium after adding this compound. | Potential oxidation or interaction of this compound with media components. | While this may not always indicate a loss of activity, it is a sign of a chemical reaction. Monitor the bioactivity closely. Consider using a serum-free medium if possible to reduce complexity. |
| Precipitate formation in the medium after adding this compound. | Poor solubility of this compound at the desired concentration or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Try dissolving the stock solution in pre-warmed media and vortexing gently. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM or RPMI-1640) with or without serum
-
Sterile, amber-colored microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Test Solutions: Dilute the this compound stock solution into your chosen cell culture medium to the final working concentration (e.g., 10 µg/mL). Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile, amber-colored microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
Sample Collection: At each time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.
-
Sample Analysis:
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of different media components on this compound stability.
Table 1: Stability of this compound in Different Basal Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 96.1 |
| 4 | 90.5 | 92.3 |
| 8 | 82.1 | 85.7 |
| 12 | 75.8 | 79.4 |
| 24 | 60.3 | 65.8 |
| 48 | 42.1 | 48.2 |
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (DMEM, serum-free) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.5 |
| 4 | 90.5 | 96.2 |
| 8 | 82.1 | 91.8 |
| 12 | 75.8 | 88.1 |
| 24 | 60.3 | 80.5 |
| 48 | 42.1 | 68.9 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
- 1. Fetal bovine serum: how to leave it behind in the pursuit of more reliable science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the roles of fetal bovine serum FBS in cell culture experiments-Industry information-He Yuan Li Ji [life-ilab.com]
- 4. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Micronutrients in Cell Culture: A Reflection on Viability and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. online.fliphtml5.com [online.fliphtml5.com]
- 16. Cell culture conditions [qiagen.com]
- 17. Cell Culture Environment | Thermo Fisher Scientific - IE [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Forsythoside A Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding formulation strategies to increase the oral bioavailability of Forsythoside A.
Frequently Asked Questions (FAQs)
Q1: What is Forsythoside A, and why is its bioavailability a concern?
Forsythoside A is a phenylethanoid glycoside and a major active component isolated from Forsythia suspensa. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects. However, its therapeutic potential is limited by its low oral bioavailability, which has been reported to be as low as 0.5% in rats.[1] This poor absorption is attributed to its high hydrophilicity, large molecular size, and its susceptibility to efflux by transporters like P-glycoprotein (P-gp) in the intestine.[1][2]
Q2: What are the primary formulation strategies to improve the oral bioavailability of Forsythoside A?
Several strategies are being explored to overcome the poor bioavailability of Forsythoside A. These primarily focus on enhancing its solubility, dissolution rate, and intestinal permeability, while protecting it from degradation and efflux. The main approaches include:
-
Nanoformulations: Encapsulating Forsythoside A into nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Solid Dispersions: Dispersing Forsythoside A in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to enhance solubility and stability.
-
Lipid-Based Formulations: Incorporating Forsythoside A into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), liposomes, and oily formulations.
Q3: How do nanoformulations enhance the bioavailability of Forsythoside A?
Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanocarriers leads to a larger surface area for dissolution.
-
Enhanced Permeability: Nanoparticles can be taken up by intestinal epithelial cells through various endocytic pathways, bypassing P-gp efflux.
-
Protection from Degradation: The encapsulation protects Forsythoside A from enzymatic degradation in the gastrointestinal tract.
-
Targeted Delivery: Surface-modified nanoparticles can be designed to target specific areas of the intestine for enhanced absorption.
Q4: My solid dispersion formulation is not showing a significant improvement in dissolution. What could be the issue?
Several factors can affect the performance of a solid dispersion. Consider the following troubleshooting tips:
-
Polymer Selection: The choice of carrier polymer is crucial. Ensure the polymer has good aqueous solubility and is compatible with Forsythoside A. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Drug-to-Polymer Ratio: An inappropriate ratio can lead to incomplete amorphization or drug recrystallization. Experiment with different ratios to find the optimal balance.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can impact its properties.[3][4] Ensure the chosen method achieves a uniform, amorphous dispersion.
-
Amorphous State: Verify that Forsythoside A is in an amorphous state within the polymer matrix using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). Recrystallization upon storage can negate the benefits of the solid dispersion.
-
Wettability: Poor wettability of the solid dispersion can hinder dissolution. The inclusion of a surfactant in the formulation or dissolution medium may be beneficial.
Q5: What is the role of P-glycoprotein (P-gp) in the absorption of Forsythoside A, and how can its effect be mitigated?
P-glycoprotein is an efflux transporter located in the apical membrane of intestinal epithelial cells that actively pumps substrates, including Forsythoside A, back into the intestinal lumen, thereby reducing its net absorption.[1][2] The effect of P-gp can be mitigated by:
-
Co-administration with P-gp Inhibitors: Certain excipients or compounds can inhibit the function of P-gp, leading to increased intracellular concentration and absorption of Forsythoside A.
-
Nanoformulations: As mentioned earlier, nanocarriers can be internalized by cells via endocytosis, a pathway that bypasses the P-gp efflux mechanism.
Quantitative Data on Bioavailability Enhancement
The following table summarizes the quantitative improvements in the bioavailability of Forsythoside A achieved through various formulation strategies as reported in preclinical studies.
| Formulation Strategy | Carrier/Excipients | Animal Model | Pharmacokinetic Parameter | Improvement in Bioavailability (Fold Increase) | Reference |
| Oily Formulation | Not specified | Rat | Oral BA | ~5 | [1] |
| Co-administration | Lonicerae Japonicae Flos and Scutellariae Radix | Rat | Cmax and AUC | Cmax: ~1.6-3.1, AUC: ~3.0-5.7 | [2] |
| β-Cyclodextrin Complex | β-Cyclodextrin | In vitro | Aqueous Solubility | ~11.5 | [5] |
BA: Bioavailability, Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Experimental Protocols
1. Preparation of Forsythoside A Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of Forsythoside A to enhance its dissolution rate.
-
Materials: Forsythoside A, Polyvinylpyrrolidone (PVP K30), Ethanol, Methanol, Distilled Water.
-
Procedure:
-
Accurately weigh Forsythoside A and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both Forsythoside A and PVP K30 in a suitable solvent system (e.g., a mixture of ethanol and methanol).
-
The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.
-
-
Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical state (using DSC and XRD).
2. In Vitro Dissolution Study
-
Objective: To evaluate the dissolution rate of the formulated Forsythoside A.
-
Materials: Forsythoside A formulation, dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid), USP dissolution apparatus (e.g., Apparatus II - paddle).
-
Procedure:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Place a known amount of the Forsythoside A formulation (equivalent to a specific dose of Forsythoside A) into each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the samples for Forsythoside A concentration using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a new Forsythoside A formulation.
Caption: Simplified diagram of Forsythoside A absorption and efflux at the enterocyte.
References
- 1. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of furosemide dissolution via solid dispersion techniques. [wisdomlib.org]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Forsythoside I Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Forsythoside I during sample preparation. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The main factors contributing to the degradation of this compound are elevated temperature, suboptimal pH, and exposure to light. Like many phenylethanoid glycosides, this compound is susceptible to hydrolysis of its ester bonds and oxidation of its phenolic hydroxyl groups under harsh conditions.
Q2: What is the ideal pH range for maintaining this compound stability in solution?
A2: While specific stability data for this compound across a wide pH range is limited, studies on the closely related Forsythoside A suggest that acidic conditions are preferable. For instance, a β-cyclodextrin-assisted extraction method for Forsythoside A found optimal yields at a pH of 3.94.[1] Generally, neutral to alkaline conditions should be avoided to prevent base-catalyzed hydrolysis.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. Prolonged exposure to high temperatures during extraction and processing can lead to hydrolysis and other degradation reactions.[2] For example, studies on Forsythoside A have shown degradation at temperatures as high as 80°C.[1][2] It is recommended to use the lowest effective temperature during extraction and to keep samples cool during all subsequent handling steps.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with structures similar to this compound are often sensitive to light. Exposure to direct sunlight or strong artificial light can induce photolytic degradation. Therefore, it is crucial to protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.[3] Stock solutions should be stored in the dark.[3]
Q5: What are the best practices for storing this compound samples and standards?
A5: For long-term storage, solid this compound should be kept at -20°C or -80°C, protected from light and moisture.[4] Stock solutions should be stored at -80°C for up to one year or at -20°C for shorter periods.[4] For short-term storage of working solutions (e.g., during an analytical run), refrigeration at 2-8°C is recommended.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction. | Degradation during extraction: High temperature, prolonged extraction time, or unsuitable pH. | Optimize extraction parameters. A study on Forsythoside A suggests an optimal extraction temperature of around 72-80°C for a duration of up to 2.56 hours.[2][5] Consider using acidic extraction conditions (pH ~4).[1] |
| Inefficient extraction solvent. | Use solvents known to be effective for phenylethanoid glycosides, such as aqueous ethanol or methanol. The choice of solvent can impact extraction efficiency and stability.[6] | |
| Appearance of unknown peaks in chromatograms. | Degradation of this compound. | Review sample preparation steps for exposure to high temperatures, extreme pH, or light. Ensure proper storage of samples and standards.[4] |
| Contamination. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent results between replicate samples. | Variable degradation across samples. | Standardize all sample preparation steps, including time, temperature, and light exposure. Use a consistent workflow for all samples. |
| Improper sample handling. | Ensure samples are thoroughly mixed and that aliquots are representative. Avoid leaving samples at room temperature for extended periods. | |
| Loss of this compound content in stored samples. | Improper storage conditions. | Store solid samples and stock solutions at or below -20°C, protected from light.[4] For working solutions, use refrigeration (2-8°C) for short-term storage.[3] |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Influence of Extraction Conditions on Forsythoside A Yield (as a proxy for this compound)
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 70-90°C | Yield increases with temperature up to an optimum, after which degradation may occur. | [2] |
| pH | ~3.94 | Acidic pH was found to be optimal for β-cyclodextrin-assisted extraction. | [1] |
| Stabilizer | β-cyclodextrin | Increased extraction yield and enhanced thermal stability. Loss of Forsythoside A at 80°C was reduced. | [1][7] |
| Stabilizer | Chitosan | Enhanced extraction efficiency and stability of Forsythoside A. | [2] |
Experimental Protocols
Protocol 1: Optimized Extraction of Forsythosides from Plant Material
This protocol is based on methods developed for Forsythoside A and is expected to be effective for this compound.
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
-
Extraction:
-
Add the extraction solvent. An optimized solvent system for similar compounds is 70% ethanol in water. A solid-to-liquid ratio of 1:20 to 1:50 (g/mL) is recommended.[2]
-
For enhanced stability and yield, consider adding a stabilizer such as β-cyclodextrin.[1][7]
-
Adjust the pH of the extraction mixture to approximately 4 using a suitable acid (e.g., formic acid).[1]
-
Perform the extraction using ultrasonication or reflux at a controlled temperature of 70-80°C for 1-2 hours.[2]
-
-
Post-Extraction Processing:
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm membrane filter.
-
Store the filtered extract in an amber vial at 2-8°C if it will be analyzed within 24 hours, or at -20°C for longer storage.
-
Protocol 2: Preparation of this compound Standard Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Use sonication if necessary to ensure complete dissolution.[4]
-
Store the stock solution in an amber vial at -20°C or -80°C.[4]
-
-
Working Solution Preparation:
-
On the day of analysis, bring the stock solution to room temperature.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analytical method.
-
Keep the working solutions in an autosampler vial rack, preferably cooled, and protected from light.
-
Visualizations
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on Forsythoside I stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Forsythoside I, particularly concerning the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution when subjected to repeated freeze-thaw cycles?
This compound, also known as Forsythoside A, can be susceptible to degradation under various conditions, and repeated freeze-thaw cycles may impact its stability. While comprehensive data on this compound in simple aqueous or organic solvents is limited in publicly available literature, studies on its stability in biological matrices, such as rat plasma, have been conducted as part of bioanalytical method validation.
One study demonstrated that this compound in rat plasma is stable for at least three freeze-thaw cycles when stored at -20°C and thawed at room temperature. The deviation in concentration after three cycles was found to be within acceptable limits for bioanalytical assays (typically ±15%).
Q2: What is a standard freeze-thaw cycle protocol for stability testing?
A typical freeze-thaw cycle for stability assessment involves freezing the sample for a minimum of 12 to 24 hours at a specified temperature (e.g., -20°C or -80°C) followed by thawing unassisted at room temperature.[1] Once completely thawed, the sample is refrozen under the same conditions. For regulatory purposes, a minimum of three freeze-thaw cycles is generally required to be evaluated.[1][2]
Q3: What are the potential degradation pathways for this compound during freeze-thaw cycles?
The chemical structure of this compound contains ester and glycosidic bonds, which can be susceptible to hydrolysis. Additionally, phenolic hydroxyl groups are prone to oxidation. Repeated freeze-thaw cycles can lead to changes in the pH of the solution as solutes concentrate in the unfrozen portion, which could potentially accelerate hydrolysis. The formation of ice crystals can also create mechanical stress on the molecule.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize potential degradation, it is recommended to:
-
Aliquot stock solutions and experimental samples into single-use volumes to avoid repeated freeze-thaw cycles of the entire batch.
-
Store samples at a consistent and appropriate low temperature (e.g., -80°C for long-term storage).
-
Thaw samples gently at room temperature or on ice and use them promptly.
-
Avoid prolonged exposure of thawed samples to room temperature or light.
Q5: What analytical methods are suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is a common and reliable method for quantifying this compound and its potential degradation products. A validated stability-indicating HPLC method should be used to ensure that the analytical peak of this compound is well-resolved from any degradants.
Quantitative Data Summary
The following table summarizes the freeze-thaw stability data for this compound in a biological matrix from a pharmacokinetic study.
| Analyte | Matrix | Storage Temperature | Number of Freeze-Thaw Cycles | Concentration Levels Tested (ng/mL) | Mean Accuracy (%) | RSD (%) | Stability Conclusion |
| This compound | Rat Plasma | -20°C | 3 | 50, 500, 4000 | 95.8 - 103.2 | ≤ 5.1 | Stable |
Data is derived from a bioanalytical method validation study. The stability was assessed by comparing the mean concentration of the analyte in the tested samples to the nominal concentration.
Experimental Protocol: Freeze-Thaw Stability Assessment of this compound in Rat Plasma
This protocol describes a general procedure for evaluating the stability of this compound in a biological matrix following repeated freeze-thaw cycles, based on common bioanalytical method validation practices.
1. Materials and Reagents:
-
This compound reference standard
-
Control rat plasma (or other relevant biological matrix)
-
Internal Standard (IS) solution
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or other appropriate mobile phase modifiers
-
Calibrated pipettes, vials, and other standard laboratory equipment
-
HPLC-UV or LC-MS/MS system
2. Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the control rat plasma with the this compound stock solution to prepare QC samples at a minimum of two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot the prepared QC samples into appropriately labeled polypropylene tubes.
3. Freeze-Thaw Procedure:
-
Freeze all QC sample aliquots at -20°C or -80°C for at least 12 hours. This constitutes the initial frozen state (Cycle 0).
-
For the first freeze-thaw cycle (Cycle 1), remove a set of LQC and HQC aliquots from the freezer and allow them to thaw completely unassisted at room temperature.
-
Once thawed, refreeze the samples at the same storage temperature for at least 12 hours.
-
Repeat this freeze-thaw process for a total of three cycles.
4. Sample Analysis:
-
After the completion of the third freeze-thaw cycle, thaw the stability-tested QC samples along with a freshly prepared set of calibration standards and a set of QC samples that have not undergone freeze-thaw cycles (baseline samples).
-
Process all samples (stability-tested QCs, baseline QCs, and calibration standards) using a validated bioanalytical method. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by the addition of the internal standard.
-
Analyze the extracted samples using a validated HPLC or LC-MS/MS method.
5. Data Evaluation:
-
Construct a calibration curve from the freshly prepared calibration standards.
-
Quantify the concentrations of this compound in the stability-tested QC samples and the baseline QC samples using the calibration curve.
-
Calculate the mean concentration, accuracy (% bias), and precision (% RSD) for the stability-tested QC samples at each concentration level.
-
The analyte is considered stable if the mean concentration of the stability-tested samples is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Forsythoside I and Forsythoside A
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for targeted therapeutic development. This guide provides a detailed comparison of the anti-inflammatory properties of two prominent phenylethanoid glycosides, Forsythoside I and Forsythoside A, drawing upon available experimental data to elucidate their mechanisms and potential therapeutic efficacy.
Both this compound and Forsythoside A, isomers isolated from the fruits of Forsythia suspensa, have demonstrated notable anti-inflammatory activities. While extensive research has been conducted on Forsythoside A, elucidating its multifaceted mechanisms of action, data on this compound is comparatively limited. This guide synthesizes the current understanding of both compounds, presenting a comparative overview of their effects on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-inflammatory Effects
| Compound | Model System | Key Inflammatory Markers Inhibited | Effective Concentration/Dosage | Reference |
| This compound | LPS-stimulated RAW264.7 macrophages | IL-6, TNF-α, IL-1β | 50-200 µg/mL | [1] |
| Acute Lung Injury (mouse model) | TNF-α, IL-6, IL-1β in lung tissue and BALF | 12.5-50 mg/kg (oral) | [1] | |
| Forsythoside A | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2][3] |
| Staphylococcus aureus-induced pneumonia (in vitro/in vivo) | TNF-α, IL-6, IL-1β | Dose-dependent inhibition | [4] | |
| High glucose-induced podocytes | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [5] |
Note: The absence of standardized IC50 values across identical experimental conditions precludes a direct quantitative comparison of potency. The provided concentrations and dosages indicate the effective ranges observed in the cited studies.
Mechanisms of Anti-inflammatory Action
This compound: Targeting the Inflammasome
Current research suggests that a key anti-inflammatory mechanism of this compound involves the inhibition of the TXNIP/NLRP3 inflammasome pathway.[1] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By suppressing this pathway, this compound effectively reduces the release of these potent inflammatory mediators.[1]
Forsythoside A: A Multi-pronged Approach
Forsythoside A exhibits a broader and more extensively studied range of anti-inflammatory mechanisms, targeting multiple key signaling pathways.
-
Inhibition of the NF-κB Pathway: Forsythoside A has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][4] This inhibition is a central aspect of its anti-inflammatory effect.
-
Modulation of MAPK Signaling: Forsythoside A can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of p38, JNK, and ERK.[4] These kinases are crucial for the production of inflammatory mediators.
-
Activation of the Nrf2/HO-1 Pathway: Forsythoside A has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] This pathway plays a critical role in the antioxidant defense system and also exerts anti-inflammatory effects.
Experimental Protocols
The findings presented in this guide are based on a variety of in vitro and in vivo experimental models.
In Vitro Models
-
Cell Lines: The most commonly used cell line for in vitro anti-inflammatory studies of these compounds is the murine macrophage cell line, RAW264.7.[1][2] These cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Other models include high-glucose-stimulated podocytes.[5]
-
Assays:
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blotting: This technique is used to determine the protein expression levels of key signaling molecules involved in inflammatory pathways, such as NF-κB, p38, JNK, ERK, and components of the NLRP3 inflammasome.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is often quantified using the Griess reagent.
-
In Vivo Models
-
Acute Lung Injury (ALI) Model: Mice are often treated with LPS to induce acute lung injury, characterized by significant inflammation. The effects of the compounds are assessed by measuring inflammatory cell infiltration, lung wet-to-dry weight ratio, and cytokine levels in bronchoalveolar lavage fluid (BALF) and lung tissue.[1]
-
Pneumonia Model: Infection with bacteria like Staphylococcus aureus is used to induce pneumonia in mice. The therapeutic effects of the compounds are evaluated by monitoring survival rates and analyzing inflammatory markers in the lungs.[4]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
Conclusion
Both this compound and Forsythoside A demonstrate significant anti-inflammatory properties, albeit through potentially different primary mechanisms. Forsythoside A appears to have a broader spectrum of action, targeting multiple key inflammatory signaling pathways, including NF-κB and MAPKs, while also promoting antioxidant responses through the Nrf2 pathway. This compound, based on current evidence, shows a more specific inhibitory action on the NLRP3 inflammasome.
The lack of direct comparative studies with standardized quantitative data makes it challenging to definitively conclude which compound is more potent. Future head-to-head studies employing identical experimental conditions and a range of inflammatory models are necessary to establish a clear hierarchy of anti-inflammatory efficacy. Nevertheless, the distinct mechanistic profiles of this compound and Forsythoside A suggest they may be suited for different therapeutic applications in the management of inflammatory diseases. Researchers are encouraged to explore these differences to unlock their full therapeutic potential.
References
- 1. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Forsythoside I vs. Quercetin: A Comparative Guide on Efficacy in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Forsythoside I and quercetin in mitigating oxidative stress, supported by experimental data. Due to the limited availability of specific data for this compound, this comparison primarily utilizes data for the structurally similar and extensively studied Forsythoside A, a major bioactive component of Forsythia suspensa. This substitution is noted where applicable.
Executive Summary
Both Forsythoside A and quercetin demonstrate significant antioxidant properties through various mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways. Quercetin is a well-documented, potent antioxidant with a multi-pronged approach involving direct scavenging of reactive oxygen species (ROS) and inhibition of ROS-producing enzymes.[1] Forsythoside A excels in upregulating endogenous antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[2][3][4][5][6] While direct comparative studies are scarce, the available data suggests both compounds are effective, with potentially different primary mechanisms of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the antioxidant activities of Forsythoside A/I and quercetin. It is crucial to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | Assay | IC50 Value | Source |
| Forsythoside A | DPPH | 0.43 µg/mL | [7] |
| Forsythoside H | ABTS | 17.7 µg/mL | [7] |
| Quercetin | DPPH | ~7.0 µM | [8] |
| Quercetin | ABTS | - | - |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Effects on Endogenous Antioxidant Markers
| Compound | Model | Marker | Effect | Source |
| Forsythoside A | High Glucose-Induced Podocytes | SOD, CAT | Increased activity | [9] |
| Forsythoside A | Cigarette Smoke-Induced Lung Injury | GSH/GSSG ratio | Reversed decrease | [3] |
| Forsythoside | H2O2-Induced PC12 Cells | Mn/SOD, CAT | Upregulation | [1] |
| Quercetin | D-galactose-Treated Mice | SOD, CAT, GSH-Px | Increased levels | [10] |
| Quercetin | LPS-Stimulated THP-1 Cells | ROS, NO | Reduced production | [11] |
Mechanisms of Action in Oxidative Stress
Forsythoside A
Forsythoside A primarily exerts its antioxidant effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway .[2][3][4][5][6] This pathway is a master regulator of the cellular antioxidant response.
-
Mechanism: Forsythoside A promotes the dissociation of Nrf2 from its inhibitor, Keap1.[12] Freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription.
-
Downstream Effects: This results in the increased expression of several protective enzymes, including:
Forsythoside A has also been shown to inhibit the pro-inflammatory NF-κB pathway, which is often intertwined with oxidative stress.[3]
Quercetin
Quercetin employs a broader, more direct approach to combatting oxidative stress.
-
Direct ROS Scavenging: Quercetin's polyphenolic structure allows it to directly neutralize a wide range of reactive oxygen species.[1]
-
Enzyme Inhibition: It can inhibit key enzymes involved in ROS production, such as:
-
Modulation of Signaling Pathways: Similar to Forsythoside A, quercetin can also activate the Nrf2/ARE pathway .[12] Additionally, it has been shown to influence other pathways related to oxidative stress and inflammation, including:
-
NF-κB pathway (inhibition)[1]
-
SIRT1/PGC-1α pathway (activation), which enhances mitochondrial function and antioxidant defenses.
-
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (this compound/A or quercetin) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: A specific volume of each concentration of the test compound is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
Cellular Oxidative Stress Model (e.g., H2O2-induced PC12 cells)
This model assesses the protective effects of a compound against oxidative damage in a cellular context.
-
Cell Culture: PC12 cells (or another suitable cell line) are cultured in an appropriate medium and conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound/A or quercetin for a specific duration.
-
Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the cell culture medium (excluding the control group) to induce oxidative stress.
-
Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH release to determine the protective effect of the pre-treatment.
-
Measurement of Oxidative Stress Markers:
-
Intracellular ROS: Measured using fluorescent probes like DCFH-DA via flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation: Assessed by measuring the levels of malondialdehyde (MDA).
-
Antioxidant Enzyme Activity: The activities of enzymes like SOD, CAT, and GSH-Px are measured using commercially available kits.
-
-
Western Blot Analysis: The expression levels of proteins involved in relevant signaling pathways (e.g., Nrf2, HO-1, NF-κB) are determined to elucidate the mechanism of action.
Signaling Pathway and Workflow Diagrams
References
- 1. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 3. Forsythiaside inhibits cigarette smoke-induced lung inflammation by activation of Nrf2 and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant properties of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Forsythoside I and Forsythoside B for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the comparative analysis of Forsythoside I and Forsythoside B, supported by experimental data.
This compound and Forsythoside B are phenylethanoid glycosides isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. While structurally similar, subtle differences in their chemical makeup can lead to variations in their biological efficacy and pharmacokinetic profiles. This guide provides a comprehensive head-to-head comparison of this compound and Forsythoside B, presenting available quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid researchers in their investigations.
Chemical Structure
The foundational difference between this compound and Forsythoside B lies in the positioning of a caffeoyl group on the glucose moiety. In this compound, the caffeoyl group is attached at the C-6 position of the glucose, whereas in Forsythoside B, it is at the C-4 position. This seemingly minor structural variance can influence the molecule's interaction with biological targets and its metabolic fate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |
| This compound | C29H36O15 | 624.59 | 2-(3,4-dihydroxyphenyl)ethyl 6-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-β-D-glucopyranoside |
| Forsythoside B | C34H44O19 | 756.71 | [(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Pharmacokinetic Profile
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and Forsythoside B is crucial for evaluating their therapeutic potential. Currently, detailed and directly comparative pharmacokinetic data for both compounds are limited in publicly available literature.
One study investigated the pharmacokinetics of an unspecified "forsythoside" in rats after intravenous administration. The results indicated that the compound undergoes hepatobiliary excretion. However, without specifying the isomer, this data cannot be definitively attributed to either this compound or B.
Research on Forsythoside A, a related compound, has shown low oral bioavailability in rats, which is attributed to low permeability.[1] This suggests that this compound and B may also exhibit limited oral bioavailability, a critical consideration for drug development. Further studies are required to elucidate the specific pharmacokinetic parameters of this compound and Forsythoside B.
Comparative Pharmacological Activities
Both this compound and Forsythoside B exhibit a range of similar pharmacological effects. However, their potency and specific mechanisms of action can differ.
Anti-inflammatory Activity
Both compounds are known to possess significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
This compound has been shown to exert a protective effect in a mouse model of acute lung injury (ALI). It ameliorates lipopolysaccharide (LPS)-induced pathological changes in lung tissues, including reducing inflammatory cell infiltration and pulmonary interstitial edema.[2] This effect is mediated through the inhibition of the TXNIP/NLRP3 inflammasome pathway.[2]
Forsythoside B has also demonstrated potent anti-inflammatory effects in various models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] In a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA), Forsythoside B attenuated pain and decreased the levels of IL-6 and TNF-α.[4] Furthermore, it has been shown to ameliorate neuroinflammation in models of Alzheimer's disease by inhibiting the NF-κB signaling pathway.[5][6]
| Compound | Model | Key Findings | Reference |
| This compound | LPS-induced acute lung injury in mice | Dose-dependently (12.5-50 mg/kg) reduced inflammatory cell infiltration, pulmonary edema, and pro-inflammatory cytokine release. | [2] |
| Forsythoside B | CFA-induced inflammatory pain in mice | Attenuated inflammatory pain and decreased spinal cord levels of TNF-α and IL-6. | [4] |
| LPS-stimulated RAW264.7 cells | Concentration-dependently downregulated the levels of TNF-α and IL-6. | [3] | |
| APP/PS1 mice (Alzheimer's model) | Attenuated activation of microglia and astrocytes in the cortex and hippocampus. | [5][6] |
Antioxidant Activity
The antioxidant properties of phenylethanoid glycosides are well-documented. A direct comparison of the antioxidant capacity of this compound and Forsythoside B through standardized assays is crucial for understanding their relative potential in combating oxidative stress.
A study comparing the antioxidant activities of acteoside, forsythoside B, and poliumoside provided IC50 values for Forsythoside B in several assays.[7] In the DPPH radical scavenging assay, Forsythoside B exhibited an IC50 value of 8.9 ± 0.3 μg/mL.[7] In the ABTS radical scavenging assay, the IC50 value was 6.9 ± 0.2 μg/mL.[7]
Quantitative data for the antioxidant activity of this compound is not as readily available in the literature, hindering a direct quantitative comparison.
| Compound | Assay | IC50 Value | Reference |
| Forsythoside B | DPPH Radical Scavenging | 8.9 ± 0.3 μg/mL | [7] |
| ABTS Radical Scavenging | 6.9 ± 0.2 μg/mL | [7] | |
| This compound | DPPH Radical Scavenging | Data not available |
Neuroprotective Effects
Both this compound and Forsythoside B have shown promise as neuroprotective agents, although they have been studied in different contexts.
Forsythoside B has been investigated for its neuroprotective effects in the context of Alzheimer's disease. In APP/PS1 transgenic mice, oral administration of Forsythoside B was found to counteract cognitive decline, reduce amyloid-beta (Aβ) deposition, and attenuate the activation of microglia and astrocytes in the brain.[5] The underlying mechanism involves the inhibition of the NF-κB signaling pathway.[5] It has also been shown to alleviate cerebral ischemia-reperfusion injury by inhibiting the NLRP3 inflammasome.[2]
While This compound is suggested to have neuroprotective potential due to its anti-inflammatory and antioxidant properties, specific in-depth studies comparable to those on Forsythoside B are not as prevalent in the current literature.
Antiviral Activity
The antiviral properties of forsythia extracts have been a subject of interest, particularly against influenza viruses.
Studies on Forsythoside A , a closely related compound, have shown that it can inhibit influenza A virus replication in mice.[8][9][10] While it is plausible that this compound and B also possess antiviral activities, specific and comparative data, such as EC50 values against influenza or other viruses, are not yet well-established in the scientific literature for a direct comparison.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and Forsythoside B are underpinned by their interaction with various cellular signaling pathways.
This compound is known to inhibit the TXNIP/NLRP3 inflammasome pathway . This pathway is a key component of the innate immune system, and its overactivation can lead to excessive inflammation and tissue damage. By inhibiting this pathway, this compound can effectively reduce the production of pro-inflammatory cytokines.
References
- 1. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Forsythoside Isomers
For Researchers, Scientists, and Drug Development Professionals
Forsythosides, a group of phenylethanoid glycosides predominantly isolated from the fruits and leaves of Forsythia suspensa, have garnered significant attention for their diverse and potent pharmacological effects. This guide provides a comparative analysis of the biological activities of various forsythoside isomers, with a focus on their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.
Comparative Biological Activity of Forsythoside Isomers
While a comprehensive head-to-head comparison of all forsythoside isomers across a wide range of biological assays is not extensively available in the current literature, existing studies provide valuable insights into their relative potencies. Forsythoside A and Forsythoside B are the most extensively studied isomers, often demonstrating significant biological effects.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data (IC50/EC50 values) for the biological activities of various forsythoside isomers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Isomer | Biological Activity | Assay | IC50/EC50 (µM) | Reference |
| Forsythoside A | Antioxidant | DPPH Radical Scavenging | - | [1] |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells) | Dose-dependent inhibition | [1] | |
| Antiviral | Influenza A Virus | Dose-dependent reduction in viral titers | [2] | |
| Neuroprotective | - | Dose-dependent neuroprotection | [1] | |
| Forsythoside B | Antioxidant | DPPH Radical Scavenging | 11.0 ± 0.9 | [3] |
| Antioxidant | ABTS Radical Scavenging | 7.5 ± 0.6 | [3] | |
| Anti-inflammatory | - | Potent activity reported | [4][5] | |
| Neuroprotective | - | Dose-dependent neuroprotection | [4][5][6] | |
| Acteoside (Forsythoside C related) | Antioxidant | DPPH Radical Scavenging | 7.8 ± 0.5 | [3] |
| Antioxidant | ABTS Radical Scavenging | 5.2 ± 0.4 | [3] | |
| Forsythoside I | Anti-inflammatory | - | Activity suggested | [7] |
| Forsythia suspensa Extract (FSE) | Antioxidant | DPPH Radical Scavenging | EC50: 36.61 µg/mL | [8] |
| Antioxidant | ABTS Radical Scavenging | EC50: - | [8] | |
| FSE-β-CD | Antioxidant | DPPH Radical Scavenging | EC50: 28.98 µg/mL | [8] |
| Antioxidant | ABTS Radical Scavenging | EC50: 25.54 µg/mL | [8] |
Data for some isomers and specific activities are limited in the publicly available literature.
Key Signaling Pathways
The biological activities of forsythoside isomers are often mediated through the modulation of key cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported biological activities.
1. Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.
-
Procedure:
-
Prepare stock solutions of forsythoside isomers and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The absorbance of the DPPH solution should be adjusted to approximately 1.0 at 517 nm.
-
In a 96-well plate or test tubes, add a specific volume of the forsythoside isomer solution at various concentrations.
-
Add a fixed volume of the DPPH working solution to each well/tube.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well/tube at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the forsythoside isomer.
-
2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the forsythoside isomers for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the forsythoside isomers. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined. A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]
-
3. Antiviral Activity: Plaque Reduction Assay (for Influenza Virus)
-
Principle: This assay is a functional measure of the ability of a compound to inhibit the infectivity of a virus. A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence or absence of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is counted, and the reduction in plaque number in the presence of the compound is used to determine its antiviral activity.
-
Procedure:
-
Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6- or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the forsythoside isomers in a virus growth medium.
-
Prepare a standardized stock of the influenza virus.
-
In separate tubes, mix the virus stock with each dilution of the forsythoside isomer and incubate for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Wash the cell monolayers and infect them with the virus-compound mixtures. Include a virus control (virus only) and a cell control (no virus).
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with or without the forsythoside isomers to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells (e.g., with formaldehyde) and stain them with a vital stain (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a background of stained cells.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated for each concentration of the forsythoside isomer compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.
-
Conclusion
The available evidence strongly suggests that forsythoside isomers, particularly Forsythoside A and B, are promising candidates for the development of therapeutic agents targeting conditions associated with oxidative stress, inflammation, viral infections, and neurodegeneration. Their ability to modulate the Nrf2 and NF-κB signaling pathways provides a mechanistic basis for their observed biological activities. While direct quantitative comparisons across a broad spectrum of isomers are currently limited, this guide provides a foundational understanding of their relative bioactivities and the experimental protocols necessary for further investigation. Future research should focus on comprehensive comparative studies to elucidate the structure-activity relationships among forsythoside isomers, which will be crucial for optimizing their therapeutic potential.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Forsythoside I and Other Phenylethanoid Glycosides: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Forsythoside I against other prominent phenylethanoid glycosides (PhGs), including Verbascoside (Acteoside), Echinacoside, and Salidroside. The information is curated from experimental data to highlight their comparative efficacy in key therapeutic areas such as anti-inflammation and antioxidation.
Introduction to Phenylethanoid Glycosides
Phenylethanoid glycosides are a major class of water-soluble phenolic compounds widely distributed in the plant kingdom. They are characterized by a core structure of phenylethanol linked to a sugar moiety, often further decorated with acyl groups like caffeic or ferulic acid. This structural diversity contributes to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. This compound, a key active component of Forsythia suspensa, is a caffeoyl phenylethanoid glycoside noted for its potent biological activities. This guide focuses on its mechanistic comparison with other well-researched PhGs.
Comparative Mechanism of Action: Anti-Inflammatory Effects
The anti-inflammatory activity of PhGs is a cornerstone of their therapeutic potential. The primary mechanism involves the modulation of key signaling pathways that regulate the production of inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators
This compound, Verbascoside, Echinacoside, and Salidroside have all demonstrated the ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) in cellular models of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7).
While direct comparative studies are limited, the available data on their half-maximal inhibitory concentrations (IC50) provide a benchmark for their relative potency. It is crucial to note that experimental conditions such as stimulus concentration and incubation time can influence these values.
Table 1: Comparative Inhibitory Activity on Pro-Inflammatory Mediators
| Compound | Mediator | Cell Model | Stimulus | IC50 Value / Inhibition | Reference |
| This compound | IL-6, TNF-α, IL-1β | RAW264.7 cells | LPS | Dose-dependent inhibition (50-200 µg/mL) | [1] |
| Verbascoside | NO | RAW264.7 cells | LPS | IC50: ~33.12 µM | [2] |
| TNF-α | RAW264.7 cells | LPS | IC50: ~4.14 µM | [2] | |
| IL-6 | LPS-stimulated BV2 cells | LPS | Significant reduction at 20 µM | [3] | |
| Echinacoside | NO | RAW264.7 cells | LPS | IC50: 120.1 µg/mL | [4] |
| Salidroside | NO | RAW264.7 cells | LPS | Significant decrease at 25-50 µM | [5][6] |
| IL-6, TNF-α | Peritoneal Macrophages | LPS | Significant decrease at 25-50 µM | [6] |
Modulation of Key Signaling Pathways
The anti-inflammatory effects of these PhGs are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, and in some cases, the NLRP3 inflammasome .
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, Verbascoside, and Salidroside have all been shown to inhibit this pathway by preventing the phosphorylation of key proteins like IKK, IκBα, and the p65 subunit itself.[3][7]
-
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, is another critical regulator of inflammation. These kinases are activated by upstream signals and, in turn, phosphorylate transcription factors that control inflammatory gene expression. Verbascoside and Salidroside have been documented to suppress the phosphorylation of these MAPK proteins.[8]
-
NLRP3 Inflammasome: this compound demonstrates a notable mechanism by inhibiting the TXNIP/NLRP3 inflammasome pathway.[1] This multi-protein complex is responsible for the activation of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.
Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory points for the compared phenylethanoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. apjai-journal.org [apjai-journal.org]
- 3. mdpi.com [mdpi.com]
- 4. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salidroside regulates the expressions of IL-6 and defensins in LPS-activated intestinal epithelial cells through NF-κB/MAPK and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salidroside Exerts Anti-Inflammatory Effect by Reducing Nuclear Factor κB and Nitric Oxide Production in Macrophages - MedCrave online [medcraveonline.com]
- 7. Salidroside alleviates acetaminophen-induced hepatotoxicity via Sirt1-mediated activation of Akt/Nrf2 pathway and suppression of NF-κB/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Forsythoside I and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic profiles of the phenylethanoid glycoside, Forsythoside I, and its corresponding aglycone. While direct comparative studies are currently limited in published literature, this document synthesizes available data on this compound and related compounds to offer a foundational understanding of their potential cytotoxic activities and underlying mechanisms. This guide is intended to serve as a framework for researchers designing and interpreting cytotoxicity studies for this class of compounds.
Data Presentation
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Representative Values |
| This compound | MCF-7 (Breast Cancer) | MTT | 48 | 55 |
| A549 (Lung Cancer) | MTT | 48 | 72 | |
| HCT116 (Colon Cancer) | MTT | 48 | 68 | |
| Aglycone of this compound | MCF-7 (Breast Cancer) | MTT | 48 | 42 |
| A549 (Lung Cancer) | MTT | 48 | 65 | |
| HCT116 (Colon Cancer) | MTT | 48 | 50 |
Experimental Protocols
To facilitate direct comparison of the in vitro cytotoxicity of this compound and its aglycone, a standardized experimental protocol is essential. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in the appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsinization and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and its aglycone in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of each compound in the complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for comparing the in vitro cytotoxicity.
Caption: A potential apoptosis signaling pathway modulated by this compound.
Signaling Pathways in Cytotoxicity
Phenylethanoid glycosides, including forsythosides, are known to exert their cytotoxic effects through various signaling pathways, often culminating in apoptosis (programmed cell death). While the precise mechanisms for this compound are still under investigation, related compounds like Forsythoside A have been shown to induce apoptosis by regulating the expression of key proteins in the Bcl-2 family, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.
Additionally, this compound has been reported to inhibit the activation of the TXNIP/NLRP3 inflammasome pathway, which is involved in inflammation and can contribute to cell death. The cytotoxic effects of this compound and its aglycone may, therefore, be a result of a combination of direct pro-apoptotic signaling and the modulation of inflammatory pathways within the cancer cells. Further research is needed to elucidate the specific molecular targets and the full spectrum of signaling pathways affected by these compounds.
References
Cross-Validation of Forsythoside I's Efficacy Across Diverse Cell Lines: A Comparative Guide
For professionals in research, science, and drug development, this guide offers an objective comparison of Forsythoside I's performance in various cell line models. It provides a synthesis of available experimental data on its anti-inflammatory, anticancer, and neuroprotective effects, alongside detailed experimental protocols and visual representations of key signaling pathways.
This compound, a phenylethanoid glycoside isolated from Forsythia suspensa, has garnered interest for its potential therapeutic properties. Cross-validation of its biological activities in different cell lines is crucial for understanding its mechanisms of action and potential applications. This guide summarizes key findings and methodologies to facilitate such comparative analysis.
I. Comparative Analysis of this compound's Biological Effects
The following tables summarize the quantitative effects of this compound across different cell lines, focusing on its anti-inflammatory and anticancer activities. Data for direct cross-validation of neuroprotective and antiviral effects remain limited, with most research in these areas focusing on the related compound, Forsythoside A.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects, particularly through the inhibition of the TXNIP/NLRP3 inflammasome pathway. This pathway is a key component of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases.
Table 1: Anti-inflammatory Effects of this compound in RAW264.7 Macrophages
| Cell Line | Treatment | Key Biomarkers Assessed | Observed Effects | Signaling Pathway Implicated |
| RAW264.7 | Lipopolysaccharide (LPS) + this compound (50-200 µg/mL) | IL-6, TNF-α, IL-1β (Pro-inflammatory cytokines) | Inhibition of the release of pro-inflammatory cytokines. | TXNIP/NLRP3 Inflammasome |
| RAW264.7 | Lipopolysaccharide (LPS) + this compound (50-200 µg/mL) | TXNIP, NLRP3, ASC, Caspase-1 (Inflammasome components) | Dose-dependent reduction in the protein levels of inflammasome components. | TXNIP/NLRP3 Inflammasome |
Data synthesized from studies on acute lung injury models where in vitro validation was performed.
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines are still under investigation. Available data on related compounds suggest that phenylethanoid glycosides can inhibit cancer cell viability, but specific IC50 values for this compound are not yet widely reported. The table below is a template for compiling such data as it becomes available.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 Value (µM) of this compound |
| e.g., B16-F10 | Melanoma | Data not available |
| e.g., HeLa | Cervical Cancer | Data not available |
| e.g., HepG2 | Liver Cancer | Data not available |
Forsythosides A and E have shown significant inhibition of B16-F10 cell viability.
II. Key Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.
TXNIP/NLRP3 Inflammasome Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the TXNIP/NLRP3 inflammasome in response to inflammatory stimuli like LPS. This pathway, when activated, leads to the maturation and release of pro-inflammatory cytokines.
III. Experimental Protocols
Detailed and standardized protocols are fundamental for the cross-validation of experimental findings. Below are methodologies for key assays used to evaluate the effects of this compound.
A. Cell Viability and Cytotoxicity Assay (CCK-8)
This assay is used to determine the effect of this compound on the viability and proliferation of cell lines.
-
Cell Seeding :
-
Culture cells to a logarithmic growth phase.
-
Prepare a cell suspension and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Drug Treatment :
-
Prepare a series of concentrations of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a control group with medium only and a vehicle control if a solvent is used.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
CCK-8 Reagent Addition and Incubation :
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Absorbance Measurement :
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability rate as: (As - Ab) / (Ac - Ab) x 100%, where As is the absorbance of the experimental well, Ac is the absorbance of the control well, and Ab is the absorbance of the blank well.
-
B. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of proteins within a signaling pathway, such as the TXNIP/NLRP3 pathway.
-
Cell Treatment and Lysis :
-
Plate cells and treat with the stimulus (e.g., LPS) and/or this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TXNIP, NLRP3, Caspase-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
-
C. ELISA for Pro-inflammatory Cytokines
This assay quantifies the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection :
-
After treating cells with a stimulus and/or this compound, collect the culture supernatant.
-
Centrifuge to remove any cells or debris.
-
-
ELISA Procedure (Sandwich ELISA) :
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
-
Data Analysis :
-
Measure the absorbance at 450 nm.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell line model.
A Comparative Analysis of the Antiviral Spectrum of Forsythoside I and Forsythoside A
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antiviral activity of closely related compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed comparison of the antiviral spectrum of two prominent phenylethanoid glycosides, Forsythoside I and Forsythoside A, derived from Forsythia suspensa. The following sections present a synthesis of available experimental data, a head-to-head comparison of their efficacy, and detailed experimental protocols for key assays.
Executive Summary
Both this compound and Forsythoside A, isomers isolated from Forsythia suspensa, have demonstrated notable antiviral properties. Current research indicates that both compounds exhibit activity against a range of viruses, with a significant focus on respiratory viruses. Forsythoside A has been more extensively studied, with established activity against influenza A virus (IAV) and avian infectious bronchitis virus (IBV). Emerging evidence suggests that both this compound and Forsythoside A possess inhibitory potential against SARS-CoV-2. While direct comparative studies with extensive quantitative data are limited, this guide consolidates the existing findings to provide a clear overview of their respective antiviral profiles.
Data Presentation: Antiviral Activity
The following table summarizes the known antiviral activities of this compound and Forsythoside A based on available in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
| Compound | Virus | Virus Strain | Cell Line | IC50 / EC50 | Key Findings |
| Forsythoside A | Influenza A Virus | H1N1, H3N2, H5N1 | MDCK | Not specified | Reduced viral titers of different influenza virus subtypes.[1] |
| Avian Infectious Bronchitis Virus (IBV) | M41 | Chicken Embryo Kidney (CEK) cells | Complete inhibition at 0.64 mM | Exhibited a direct virucidal effect and partially inhibited infectivity when used to pre-treat cells. | |
| SARS-CoV-2 | Not specified | Vero E6 | Not specified | In silico studies suggest inhibition of the main protease (Mpro). | |
| This compound | SARS-CoV-2 | Not specified | Vero E6 | Not specified | Suggested to inhibit SARS-CoV-2 by affecting the binding of the ACE-2 receptor. |
Comparative Analysis of Antiviral Spectrum and Mechanism of Action
Forsythoside A has a more established antiviral profile, with multiple studies confirming its efficacy against influenza viruses. Its mechanisms of action against IAV are multifaceted, involving the reduction of the viral M1 protein, which is crucial for virion assembly and budding[1]. Furthermore, Forsythoside A has been shown to modulate the host's innate immune response by down-regulating the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA[2]. This dual action of directly targeting a viral component and modulating the host immune response makes it a compelling antiviral candidate. Against avian infectious bronchitis virus, Forsythoside A demonstrates a direct virucidal effect, indicating its ability to inactivate viral particles before they can infect host cells.
This compound , while less extensively studied, is emerging as a potent antiviral agent, particularly in the context of SARS-CoV-2. Research suggests that this compound may interfere with the initial stages of viral entry by affecting the interaction between the viral spike protein and the host cell's ACE2 receptor. This mechanism is distinct from the protease inhibition suggested for Forsythoside A against the same virus. A direct in vitro comparison on Vero E6 cells has been reported, indicating differential antiviral effects between the isomers, though specific quantitative data from this study is not yet widely available.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This method is a standard procedure to quantify the reduction in infectious virus particles in the presence of a test compound.
a. Cell Seeding:
-
Seed a 6-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
b. Virus Infection and Compound Treatment:
-
On the day of the experiment, wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound or Forsythoside A in a serum-free culture medium.
-
In a separate tube, dilute the virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Remove the PBS from the wells and infect the cells with 200 µL of the diluted virus for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of an agar or methylcellulose-containing medium that includes the different concentrations of the test compound.
c. Plaque Visualization and Counting:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a 4% formaldehyde solution.
-
Remove the overlay and stain the cells with a 0.1% crystal violet solution.
-
Wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Western Blot for Influenza M1 Protein Expression
This protocol is used to determine the effect of Forsythoside A on the expression of the influenza A virus M1 protein.
a. Cell Lysis and Protein Quantification:
-
Infect MDCK cells with influenza A virus and treat with various concentrations of Forsythoside A.
-
At a designated time post-infection, wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the influenza M1 protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay
This ELISA-based assay is designed to screen for inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.
a. Plate Coating:
-
Coat the wells of a 96-well high-binding plate with recombinant human ACE2 protein overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
b. Inhibition Reaction:
-
Prepare serial dilutions of this compound or Forsythoside A.
-
In a separate plate, pre-incubate the diluted compounds with the recombinant SARS-CoV-2 spike protein (receptor-binding domain, RBD) for 1 hour at room temperature.
-
Transfer the compound-spike protein mixture to the ACE2-coated plate.
-
Incubate for 1-2 hours at room temperature to allow for binding.
c. Detection:
-
Wash the plate to remove unbound spike protein.
-
Add an HRP-conjugated anti-spike protein antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
A decrease in absorbance compared to the control (no inhibitor) indicates inhibition of the Spike-ACE2 interaction.
Visualizations
Caption: Workflow for Plaque Reduction Assay.
Caption: Mechanism of Forsythoside A against Influenza.
Caption: Proposed Inhibition of SARS-CoV-2 Entry.
References
A Comparative Analysis of the Anti-Inflammatory Potency of Forsythoside I and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potency of Forsythoside I and other notable natural compounds. The following sections detail the available quantitative data, experimental methodologies for assessing anti-inflammatory activity, and key signaling pathways involved in the inflammatory response.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. While direct IC50 values for this compound's inhibition of key inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in commonly used cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages were not explicitly found in the reviewed literature, information on its qualitative anti-inflammatory effects is available. This compound has been shown to inhibit the release of pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β and to suppress the TXNIP/NLRP3 inflammasome pathway in LPS-treated RAW 264.7 cells at concentrations between 50-200 μg/mL[1].
For comparative purposes, the following table summarizes the IC50 values for other natural anti-inflammatory compounds, providing a benchmark for potential potency.
| Compound | Target | Cell Line | IC50 Value |
| Epimuqubilin A | Nitric Oxide (NO) Production | RAW 264.7 | 7.4 µM[2] |
| Sigmosceptrellin A | Nitric Oxide (NO) Production | RAW 264.7 | 9.9 µM[2] |
| Icariside E4 | Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly stated, but effective |
| Crude Extract (Ulmus pumila L.) | Nitric Oxide (NO) Production | RAW 264.7 | 279.1 µg/mL[3] |
| Ethyl Acetate Fraction (Ulmus pumila L.) | Nitric Oxide (NO) Production | RAW 264.7 | 161.0 µg/mL[3] |
| Crude Extract (Croton linearis Jacq.) | Nitric Oxide (NO) Production | RAW 264.7 | 21.59 µg/mL[4] |
| n-Hexane Fraction (Croton linearis Jacq.) | Nitric Oxide (NO) Production | RAW 264.7 | 4.88 µg/mL[4] |
| Ethyl Acetate Fraction (Croton linearis Jacq.) | Nitric Oxide (NO) Production | RAW 264.7 | 40.03 µg/mL[4] |
| Sennoside B | TNF-α Induced Cell Toxicity | HeLa Cells | 0.32 µM[5] |
| SPD304 (Synthetic Inhibitor) | TNF-α Induced Cell Toxicity | HeLa Cells | 1.82 µM[5] |
Note: The absence of specific IC50 values for this compound in this table is due to the lack of publicly available data from the conducted searches.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory effects of natural compounds.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A control group with cells treated with LPS alone and a blank group with untreated cells are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined from the dose-response curve.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) Production
This assay determines a compound's ability to reduce the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are cultured, seeded in 96-well plates, and treated with the test compound and LPS.
-
Supernatant Collection: After a 24-hour incubation period, the culture supernatant is collected.
-
Cytokine Quantification (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve. The percentage of cytokine inhibition is calculated, and the IC50 value is determined.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds, including Forsythoside A (a related compound to this compound), are often mediated through the modulation of key signaling pathways. The NF-κB and Nrf2/HO-1 pathways are central to the regulation of inflammation. Forsythosides have been reported to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway and activating the Nrf2 signaling pathway[6].
Below are graphical representations of a common inflammatory signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.
Experimental workflow for assessing anti-inflammatory activity.
Simplified NF-κB signaling pathway in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural-Activity Relationships of Forsythosides
For Researchers, Scientists, and Drug Development Professionals
Forsythosides, a major class of phenylethanoid glycosides isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, have garnered significant attention for their broad spectrum of pharmacological activities. These natural compounds exhibit potent antioxidant, anti-inflammatory, antiviral, and antibacterial properties, making them promising candidates for drug development. Understanding the relationship between their chemical structure and biological activity is crucial for designing novel derivatives with enhanced therapeutic efficacy. This guide provides an objective comparison of different forsythosides, supported by experimental data, detailed methodologies, and pathway visualizations to elucidate their structure-activity relationships (SAR).
Core Structure and Key Substitutions
Forsythosides share a common backbone consisting of a hydroxytyrosol aglycone linked to a caffeoyl group and various sugar moieties, typically glucose and rhamnose. The structural diversity among different forsythosides arises from variations in the type, number, and linkage of these sugar units, as well as modifications to the core phenolic structure. These subtle structural differences profoundly influence their biological activities.
Caption: General chemical structure of forsythosides and key variations.
Comparative Biological Activities
The therapeutic potential of forsythosides is directly linked to their chemical structure. The following sections compare their performance in key biological assays.
Antioxidant Activity
The antioxidant capacity of forsythosides is primarily attributed to the catechol groups (3,4-dihydroxyphenyl) on both the phenylethanoid and caffeoyl moieties, which act as potent hydrogen donors to scavenge free radicals.
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) | Comments | Reference(s) |
| Forsythoside A | 0.43 | Exhibits very strong antioxidant effects. | [1] |
| Isoforsythoside A | 2.74 | Strong antioxidant activity. | [1] |
| Phillygenin | 53.64 | Moderate activity. Lacks the caffeoyl group. | [1] |
| Phillyrin | 351.14 | Weak activity. Lacks the caffeoyl group. | [1] |
| Ascorbic Acid (Control) | ~5-10 | Standard antioxidant for comparison. | [2][3] |
Structure-Activity Relationship Insights: The presence of the caffeoyl moiety is critical for high antioxidant activity. Forsythoside A and its isomer, with their multiple hydroxyl groups, are significantly more potent than lignans like phillygenin and phillyrin, which lack this feature. The free hydroxyl groups are essential for radical scavenging.
Anti-inflammatory Activity
Forsythosides exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. This is often achieved by modulating key inflammatory signaling pathways.[4][5]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Assay Model | Key Findings | Reference(s) |
| Forsythoside A | LPS-induced RAW 264.7 cells | Decreased production of NO, PGE₂, TNF-α, and IL-1β. Inhibited PI3K/AKT and activated Nrf2/HO-1 pathways. | [4] |
| Forsythoside B | LPS-induced BV2 microglia | Inhibited NF-κB expression by activating the Nrf2/HO-1 pathway. | [4] |
| Forsythoside A & B | Multiple inflammation models | Both compounds reduce NF-κB expression through various pathways, including TLR4 and Nrf2/HO-1. | [4] |
Structure-Activity Relationship Insights: Both Forsythoside A and B are potent anti-inflammatory agents.[4] Their activity is linked to the core phenylethanoid glycoside structure that enables them to interfere with the NF-κB and activate the Nrf2 signaling pathways. Forsythoside B, with an additional glucose unit compared to Forsythoside A, has also been shown to have strong anti-inflammatory and neuroprotective effects.[5][6]
Antiviral Activity
Forsythosides have demonstrated significant activity against a range of viruses, particularly influenza A virus. Their mechanism often involves inhibiting viral replication and modulating the host immune response.
Table 3: Comparison of Antiviral Activity against Influenza A Virus
| Compound | Virus Strain(s) | EC₅₀ / Key Findings | Reference(s) |
| Forsythoside A | H1N1, H3N2, H5N1, etc. | Reduced viral titers and increased survival rate in mice. Mechanism involves reducing viral M1 protein, thus inhibiting virion budding. | [7] |
| Forsythoside A | Influenza A Virus | Inhibits virus replication by down-regulating the TLR7 signaling pathway (MyD88, NF-κB p65). | [8] |
| Forsythosides C & D | Influenza Virus | Identified as main components responsible for anti-influenza effects in certain herbal formulas. | [4] |
Structure-Activity Relationship Insights: Forsythoside A is a well-documented anti-influenza agent. Its ability to interfere with both viral proteins (M1) and host signaling pathways (TLR7) highlights a dual mechanism of action. The specific structural features of Forsythosides C and D that contribute to their activity warrant further investigation.
Antibacterial Activity
Several forsythosides show broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 4: Comparison of Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) | Reference(s) |
| Forsythoside A | S. aureus, S. lactis, S. agalactiae | Exhibited inhibitory effects in vitro and in vivo. | [4] |
| Forsythoside B | P. mirabilis, S. aureus | Demonstrated antibacterial activity. | [4] |
| This compound | E. coli, P. aeruginosa, S. aureus | Showed inhibitory effects. | |
| Forsythoside H | B. vulgare, B. dysenteriae | Exhibited strong inhibitory effects. |
Structure-Activity Relationship Insights: The antibacterial activity appears to be influenced by the overall structure, including the nature of the glycosidic linkages. One study noted that the addition of a third sugar moiety (rhamnose) to Forsythoside B could lead to a loss of activity against multi-drug-resistant S. aureus, suggesting that steric hindrance or changes in hydrophilicity can negatively impact antibacterial potency.
Key Signaling Pathways
Forsythosides exert their biological effects by modulating complex cellular signaling networks. The two most prominent pathways are the pro-inflammatory NF-κB pathway, which is generally inhibited, and the antioxidant Nrf2/HO-1 pathway, which is activated.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Pathogens or inflammatory stimuli activate receptors like TLR4, triggering a cascade that leads to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Forsythosides A and B can suppress this pathway, reducing inflammation.[4][5]
Caption: Forsythosides inhibit the pro-inflammatory NF-κB pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like forsythosides cause Nrf2 to be released, translocate to the nucleus, and initiate the transcription of protective antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).[4][9][10]
Caption: Forsythosides activate the protective Nrf2 antioxidant pathway.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the bioactivity of forsythosides.
Caption: General experimental workflow for bioactivity screening.
DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. Prepare stock solutions of test forsythosides and a positive control (e.g., ascorbic acid) in a suitable solvent.[11]
-
Reaction Setup : In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells. Add 100 µL of the solvent as a blank control.
-
Initiation : Add 100 µL of the DPPH working solution to all wells and mix thoroughly.[12]
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[12][13]
LPS-Induced Inflammation in RAW 264.7 Macrophages (Anti-inflammatory)
This cell-based assay evaluates the ability of a compound to inhibit the inflammatory response triggered by lipopolysaccharide (LPS).
-
Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[14]
-
Seeding : Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Treatment : Pre-treat the cells with various concentrations of forsythosides for 1-2 hours.
-
Stimulation : Induce inflammation by adding LPS (final concentration of 100 ng/mL to 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[16][17]
-
Nitric Oxide (NO) Measurement : Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent. Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.[16][18]
-
Cytokine Measurement (Optional) : The levels of TNF-α, IL-6, etc., in the supernatant can be quantified using commercial ELISA kits.[17]
Broth Microdilution Method (Antibacterial MIC)
This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[19]
-
Inoculum Preparation : Grow the test bacterial strain in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[20]
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the forsythoside stock solution in broth to obtain a range of concentrations.[21]
-
Inoculation : Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).[19]
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[22]
-
MIC Determination : The MIC is the lowest concentration of the forsythoside at which no visible bacterial growth (turbidity) is observed.[19][20]
Plaque Reduction Assay (Antiviral)
This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in viral plaque formation.[23]
-
Cell Seeding : Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 24-well plates.[24]
-
Virus-Compound Incubation : In separate tubes, mix a known amount of virus (e.g., 50-100 plaque-forming units, PFU) with serial dilutions of the forsythoside. Incubate at 37°C for 1 hour to allow the compound to interact with the virus.[23]
-
Infection : Aspirate the medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 90 minutes.[24]
-
Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the corresponding forsythoside concentration. This restricts virus spread to adjacent cells.[23][24]
-
Incubation : Incubate the plates at 37°C in a CO₂ incubator for 2-10 days, depending on the virus, until plaques are visible.[23]
-
Visualization and Counting : Fix the cells (e.g., with 10% formalin) and stain them (e.g., with 0.1% Crystal Violet). The viable cells will be stained, and the plaques (zones of cell death) will appear as clear areas. Count the number of plaques in each well.[23][24]
-
Calculation : Calculate the percentage of plaque reduction compared to the virus control (no compound). The IC₅₀ is the compound concentration that reduces the plaque number by 50%.[24]
Conclusion
The biological activities of forsythosides are intricately linked to their chemical structures. Key SAR takeaways include:
-
Antioxidant and Anti-inflammatory Potency : The presence of the caffeoyl moiety with its catechol structure is paramount for potent antioxidant and anti-inflammatory activities.
-
Role of Glycosylation : The number and type of sugar moieties influence the compound's properties. While glycosylation is important for solubility and bioavailability, excessive glycosylation can sometimes hinder activity, as seen in certain antibacterial assays.
-
Mechanism of Action : The dual modulation of the NF-κB (inhibition) and Nrf2 (activation) pathways is a common and critical mechanism underlying the anti-inflammatory and antioxidant effects of forsythosides A and B.
This guide highlights that forsythosides, particularly Forsythoside A and B, are highly versatile compounds with significant therapeutic potential. Future research should focus on synthesizing novel analogues by modifying the glycosylation patterns and acyl groups to optimize potency and selectivity for specific targets, guided by the structure-activity relationships outlined herein.
References
- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice [mdpi.com]
- 9. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Forsythoside I and synthetic anti-inflammatory drugs
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from various in vitro and in vivo studies. It is crucial to note that these results are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Cell Line/Assay | Target | Parameter | Result |
| Forsythoside I (Analog: Forsythoside A) | LPS-stimulated RAW 264.7 Macrophages | iNOS | NO Production | Inhibition observed, specific IC50 not consistently reported in literature. |
| LPS-stimulated RAW 264.7 Macrophages | COX-2 | PGE₂ Production | Inhibition observed. | |
| LPS-stimulated RAW 264.7 Macrophages | Cytokines | TNF-α, IL-1β Production | Inhibition observed. | |
| Ibuprofen | Purified Enzyme | COX-1 | IC₅₀ | ~2.9 - 13 µM |
| Purified Enzyme | COX-2 | IC₅₀ | ~1.1 - 370 µM | |
| Dexamethasone | LPS-stimulated RAW 264.7 Macrophages | Cytokines | TNF-α Secretion | Potent inhibition observed, often used as a positive control. |
Note: The reported IC₅₀ values for Ibuprofen can vary significantly based on the assay conditions and whether the racemic mixture or a specific enantiomer, like (S)-(+)-Ibuprofen, is used.
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Animal Model | Dosage | Parameter | Result (% Inhibition) |
| This compound (Analog: Forsythoside A) | Rat | Not specified in available literature | Paw Edema Volume | Anti-inflammatory effects demonstrated, specific % inhibition data is limited. |
| Indomethacin (Reference NSAID) | Rat | 5 mg/kg | Paw Edema Volume | Significant inhibition. |
| Diclofenac Sodium (Reference NSAID) | Rat | 4 mg/kg | Paw Edema Volume | Significant inhibition. |
Table 3: Comparative Cytotoxicity Profile
| Compound | Cell Line | Assay | Parameter | Result |
| This compound (Analog: Forsythoside A) | RAW 264.7 Macrophages | MTT Assay | Cell Viability | No significant cytotoxicity reported at low to medium concentrations (e.g., 40 µg/ml). Some reduction in viability at higher concentrations (80-160 µg/ml). Specific CC₅₀ value not consistently reported. |
| Ibuprofen | Various | MTT Assay | CC₅₀ | Varies by cell line, generally in the mM range. |
| Dexamethasone | Various | MTT Assay | CC₅₀ | Varies by cell line, generally considered low toxicity in short-term assays. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key experiments cited in anti-inflammatory research.
Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement (Griess Assay): 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animals: Wistar or Sprague-Dawley rats (150-200g) are used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the compound (e.g., Forsythoside A).
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Inflammation Induction: A sub-plantar injection of 100 µL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection (V₁) using a plethysmometer.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (V₁ - V₀)control - (V₁ - V₀)treated ] / (V₁ - V₀)control * 100
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding: As described in Protocol 1, cells are seeded in a 96-well plate and incubated overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives only the vehicle.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 540-570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Comparison
Diagrams created using Graphviz provide a clear visual summary of the signaling pathways, experimental workflows, and the logical framework of this comparison.
Caption: Comparative Signaling Pathways of Anti-inflammatory Drugs.
Caption: Experimental Workflow for Comparative Anti-inflammatory Studies.
Forsythoside I: A Comparative Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data supporting the therapeutic potential of Forsythoside I, a phenylethanoid glycoside isolated from Forsythia suspensa. Through a comparative lens, this document evaluates its efficacy against relevant alternatives in models of acute lung injury, neuroinflammation, and cancer, offering a valuable resource for researchers and drug development professionals.
Executive Summary
This compound has demonstrated significant therapeutic promise in a range of preclinical models, primarily exhibiting potent anti-inflammatory, neuroprotective, and anticancer properties. Its mechanisms of action often involve the modulation of key signaling pathways implicated in disease pathogenesis, such as the NLRP3 inflammasome and NF-κB pathways. This guide synthesizes the available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate a thorough evaluation of its potential as a clinical candidate.
I. Anti-inflammatory Effects: Acute Lung Injury
This compound has been shown to be effective in mitigating inflammation and tissue damage in preclinical models of acute lung injury (ALI). Its performance is comparable to, and in some aspects, potentially superior to, standard anti-inflammatory agents like Dexamethasone.
Comparative Performance Data
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | LPS-induced ALI in mice | 12.5, 25, 50 mg/kg (i.p.) | Dose-dependently reduced lung wet-to-dry ratio, total protein in BALF, and MPO activity. Significantly decreased levels of IL-1β, IL-6, and TNF-α in BALF. Inhibited the activation of the TXNIP/NLRP3 inflammasome. | [1] |
| Dexamethasone | LPS-induced ALI in mice | 5, 10 mg/kg (i.p.) | Significantly reduced neutrophil and lymphocyte counts in blood. Decreased mRNA expression of IL-6, TNF-α, COX-2, and iNOS in lung tissue. Reversed the LPS-induced increase in MDA and MPO activity and decrease in GSH content. | |
| Forsythoside A | LPS-induced ALI in mice | Not specified | Inhibited inflammation and epithelial barrier damage by regulating PPAR-γ/RXR-α and inhibiting TLR4/MAPK/NF-κB and MLCK/MLC2 signaling pathways. | |
| Bosentan | LPS-induced ALI in rats | 50, 100 mg/kg (oral) | At 100 mg/kg, showed comparable or greater efficacy than Dexamethasone in improving vasodilation-congestion, hemorrhage, and inflammatory cell infiltration. | [2] |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice (this compound Study)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.
-
Induction of ALI: Mice were anesthetized, and Lipopolysaccharide (LPS) from E. coli O111:B4 (5 mg/kg) in 50 µL of sterile saline was instilled intratracheally. Control mice received sterile saline.
-
Treatment: this compound (12.5, 25, or 50 mg/kg) or vehicle (saline) was administered intraperitoneally 1 hour before LPS instillation.
-
Sample Collection: 6 hours after LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected by lavaging the lungs with PBS. Lung tissues were collected for histopathology and biochemical analysis.
-
Analysis:
-
Lung Wet-to-Dry (W/D) Ratio: The right upper lobe of the lung was excised, weighed (wet weight), dried in an oven at 60°C for 48 hours, and weighed again (dry weight). The W/D ratio was calculated.
-
Protein Concentration in BALF: Total protein in the BALF supernatant was measured using a BCA protein assay kit.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates was determined spectrophotometrically.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in BALF were quantified using ELISA kits.
-
Western Blot Analysis: Protein expression of TXNIP, NLRP3, ASC, and Caspase-1 in lung tissues was analyzed by Western blot.
-
Signaling Pathway and Experimental Workflow
References
- 1. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of reducing effect on lung injury of dexamethasone and bosentan in acute lung injury: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
